Danshenxinkun B
Description
Properties
IUPAC Name |
1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-9(2)14-16(19)13-8-7-11-10(3)5-4-6-12(11)15(13)18(21)17(14)20/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIJIAVGFMTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415770 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65907-76-8 | |
| Record name | 1-Hydroxy-8-methyl-2-(propan-2-yl)phenanthrene-3,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacological Profile of Danshenxinkun B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun B is a lipophilic diterpenoid compound isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen.[1][2] While Danshen and its major bioactive components, such as Tanshinone IIA and Salvianolic Acid B, have been extensively studied for their therapeutic effects on cardiovascular and cerebrovascular diseases, the pharmacological profile of its minor constituents, including this compound, remains largely uncharacterized.[2][3] This technical guide aims to provide a comprehensive overview of the known information on this compound, infer its potential pharmacological activities based on the broader class of tanshinones, and outline detailed experimental protocols and putative signaling pathways to guide future research and drug development efforts.
Chemical and Physical Properties
This compound is a member of the tanshinone family, which are abietane-type diterpenoid quinones.[4] Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₃ |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | 1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione |
| PubChem CID | 5320113 |
Known Biological Information and Inferred Pharmacological Profile
Direct pharmacological studies on this compound are limited. However, based on the well-documented activities of the tanshinone class of compounds and related analogs like Danshenxinkun D, a potential pharmacological profile for this compound can be inferred.[2][3][5]
Potential Pharmacological Activities:
-
Cardiovascular Effects: Tanshinones are known to exhibit a range of cardiovascular protective effects, including anti-inflammatory, anti-oxidative, and anti-platelet aggregation activities.[3] It is plausible that this compound shares some of these properties.
-
Neuroprotective Effects: A study utilizing network pharmacology identified Danshenxinkun D as a potential anti-Alzheimer's disease candidate, suggesting that this compound may also possess neuroprotective properties.[5] The neuroprotective effects of tanshinones are often attributed to their anti-inflammatory and anti-apoptotic activities.[6][7]
-
Anti-Inflammatory Activity: Many tanshinones have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is a key area for future investigation of this compound.
-
Anticancer Activity: Various tanshinones have been shown to possess cytotoxic effects against a range of cancer cell lines.[8] Preliminary screening of this compound for anticancer activity would be a valuable research direction.
Experimental Protocols
To rigorously characterize the pharmacological profile of this compound, the following detailed experimental protocols, commonly used for evaluating tanshinones, are recommended.
Isolation and Purification of this compound
-
Method: High-Speed Counter-Current Chromatography (HSCCC)[1]
-
Procedure:
-
Obtain the crude extract from the dried roots of Salvia miltiorrhiza Bunge.
-
Perform preparative HSCCC using an appropriate two-phase solvent system. A previously reported system for the separation of multiple tanshinones, including this compound, is n-hexane–ethanol–water.[1]
-
Monitor the fractions using High-Performance Liquid Chromatography (HPLC) to identify and collect the fractions containing this compound.
-
Further purify the collected fractions as needed using techniques like preparative HPLC.
-
Confirm the structure and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the IC₅₀ value for the inhibition of NO production.
-
In Vitro Cardiovascular Assay: Platelet Aggregation
-
Method: Light transmission aggregometry.
-
Protocol:
-
Prepare platelet-rich plasma (PRP) from fresh human or animal blood.
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP) or collagen.
-
Monitor the change in light transmission through the PRP over time to measure the extent of platelet aggregation.
-
Calculate the percentage inhibition of platelet aggregation for each concentration of this compound and determine the IC₅₀ value.
-
In Vitro Anticancer Assay: Cytotoxicity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7).
-
Protocol:
-
Seed the cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or SRB assay.
-
Calculate the IC₅₀ value for each cell line to determine the cytotoxic potency of this compound.
-
In Vitro Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death
-
Cell Line: SH-SY5Y human neuroblastoma cell line.
-
Protocol:
-
Differentiate SH-SY5Y cells into a neuronal phenotype.
-
Pre-treat the differentiated cells with different concentrations of this compound for a specified time.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
After the incubation period, measure cell viability using the MTT assay or quantify apoptosis using methods like TUNEL staining or caspase activity assays.
-
Determine the protective effect of this compound against oxidative stress-induced cell death.
-
Putative Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of other tanshinones provide a basis for hypothesizing potential targets. The following diagrams illustrate these putative pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Putative neuroprotective signaling pathway of this compound.
Caption: Proposed experimental workflow for this compound.
Conclusion and Future Directions
This compound represents an under-investigated component of Salvia miltiorrhiza with potential therapeutic value. The pharmacological activities of the broader tanshinone class strongly suggest that this compound is likely to possess cardiovascular, neuroprotective, anti-inflammatory, and/or anticancer properties. The experimental protocols and putative signaling pathways outlined in this guide provide a robust framework for initiating a comprehensive investigation into the pharmacological profile of this compound. Systematic screening, followed by in-depth mechanistic studies and in vivo validation, will be crucial to unlock the full therapeutic potential of this natural product and to determine its viability as a future drug development candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Study of Tanshinone Derivatives: A Literature and Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Based-Network Strategy to Identify Phytochemicals from Radix Salviae Miltiorrhizae (Danshen) for Treating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic neuroprotective effects of Danshensu and hydroxysafflor yellow A on cerebral ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tanshinone Family, Including Danshenxinkun B: A Technical Overview of Their Mechanism of Action in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, extensively utilized for the management of a range of cardiovascular diseases. Its therapeutic efficacy is largely attributed to a class of lipophilic diterpenoid compounds known as tanshinones. While compounds like Tanshinone IIA have been the subject of intensive research, other related molecules such as Danshenxinkun B are also recognized as active constituents. This compound, an identified antioxidative component of Danshen, belongs to this pharmacologically significant family.[1] Although research specifically detailing the cardiovascular mechanisms of this compound is still emerging, the well-documented activities of its close analogue, Tanshinone IIA, provide a robust framework for understanding its putative roles in cardioprotection.
This technical guide synthesizes the current understanding of the mechanisms of action of the tanshinone family in cardiovascular disease, using the extensive data available for Tanshinone IIA as a primary exemplar. We will delve into the molecular pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex signaling cascades involved.
Core Mechanisms of Action of Tanshinones
The cardiovascular benefits of the tanshinone family are multifaceted, stemming from their influence on cardiac ion channels, cellular signaling pathways that govern hypertrophy and apoptosis, and their potent anti-inflammatory and antioxidant properties.
Modulation of Cardiac Ion Channels and Electrophysiology
Tanshinones play a critical role in regulating the electrophysiological properties of cardiomyocytes by directly interacting with key ion channels. This activity is fundamental to their anti-arrhythmic effects.
-
Potassium Channel Activation: Tanshinone IIA has been shown to directly and specifically activate the human cardiac KCNQ1/KCNE1 potassium channel (IKs), which is crucial for the repolarization phase of the cardiac action potential.[1] By enhancing the IKs current, Tanshinone IIA can help stabilize the heart's rhythm.
-
Sodium Channel Inhibition: In contrast, Tanshinone IIA exerts an inhibitory effect on the fast sodium channel current (INa) in a concentration-dependent manner.[2] This "Class I" anti-arrhythmic-like action can slow the depolarization of cardiomyocytes, which is beneficial in suppressing tachyarrhythmias.[2][3]
-
Calcium Channel Inhibition: While tanshinones have some effect, other components of Danshen, such as Salvianolic Acid B, are potent inhibitors of L-type calcium channels, reducing calcium influx and thereby causing vasorelaxation and a negative inotropic effect.[4][5] This demonstrates the multi-target nature of the whole herb extract.
Attenuation of Pathological Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Tanshinone IIA has been demonstrated to potently inhibit hypertrophic signaling.[6][7]
-
Calcineurin/NFAT Pathway Inhibition: A key mechanism is the suppression of the Calcineurin/NFATc3 signaling pathway.[4][6] Pathological stimuli like isoproterenol increase intracellular calcium, activating the phosphatase Calcineurin. Calcineurin then dephosphorylates NFATc3 (Nuclear Factor of Activated T-cells 3), allowing it to translocate to the nucleus and activate hypertrophic genes such as ANP, BNP, and β-MHC. Tanshinone IIA treatment prevents this cascade, significantly attenuating the expression of these hypertrophic markers.[4][6]
Protection Against Myocardial Ischemia/Reperfusion (I/R) Injury
Restoring blood flow to ischemic heart tissue can paradoxically cause further damage, known as I/R injury. Tanshinones protect cardiomyocytes through several interconnected pathways.
-
PI3K/Akt Pathway Activation: A central cardioprotective mechanism is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[8][9][10] Activated Akt is a pro-survival kinase that inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins (like Bax) and suppressing inflammatory pathways like NF-κB.[9][11]
-
Anti-Apoptosis: By activating pro-survival pathways and inhibiting mitochondrial-mediated apoptosis (cytochrome c release), Tanshinone IIA significantly reduces the rate of cardiomyocyte death following an ischemic event.[12][13]
-
Anti-Inflammation and Anti-Pyroptosis: Tanshinone IIA has been shown to inhibit the TLR4/NF-κB signaling pathway, which is a key driver of inflammation following acute myocardial infarction.[14] This leads to a reduction in pro-inflammatory cytokines and inhibits pyroptosis, a form of inflammatory cell death.[14]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on representative components of Danshen.
Table 1: Electrophysiological Effects on Cardiac Ion Channels
| Compound | Channel Target | Effect | Potency (IC₅₀ / EC₅₀) | Cell Type | Reference |
|---|---|---|---|---|---|
| Tanshinone IIA | KCNQ1/KCNE1 (IKs) | Activation | EC₅₀: 64.5 µM | HEK 293 | [1] |
| Tanshinone IIA | Sodium Channel (INa) | Inhibition | > 20 µM (Significant) | Rat Ventricular Myocytes | [2] |
| Salvianolic Acid B | L-type Ca²⁺ Channel (ICa,L) | Inhibition | IC₅₀: 20.7 µM | Rat Ventricular Myocytes | [5] |
| Salvianolic Acid B | Coronary Artery Rings | Vasorelaxation | IC₅₀: 147.9 µg/ml | Rat Coronary Artery |[15] |
Table 2: Cardioprotective and Anti-Hypertrophic Effects
| Compound | Model | Effect | Effective Concentration / Dose | Key Pathway Modulated | Reference |
|---|---|---|---|---|---|
| Tanshinone IIA | Isoproterenol-induced Hypertrophy | Attenuation of cardiomyocyte enlargement & hypertrophic gene expression | 10 - 100 µM | Calcineurin/NFATc3 | [4][6] |
| Tanshinone IIA | Ang II-induced Hypertrophy | Inhibition of hypertrophy | In vitro / in vivo | Downregulation of Galectin-3 | [16][17] |
| Tanshinone IIA | Ischemia/Reperfusion (Rat Model) | Reduction of myocardial infarct size by 53.14% | In vivo | PI3K/Akt | [8] |
| Tanshinone IIA | Anoxia/Reoxygenation (H9c2 cells) | Inhibition of ferroptosis and apoptosis | 8 µM | VDAC1 | [12] |
| Tanshinone IIA | Ischemia/Reperfusion (Diabetic Rats) | Reduced infarct size and apoptosis, improved LVEF | In vivo | PI3K/Akt |[9] |
Key Experimental Protocols
Below are summarized methodologies for experiments frequently cited in the study of tanshinones.
Cardiomyocyte Hypertrophy Model
-
Objective: To assess the anti-hypertrophic effects of a compound on isolated cardiomyocytes.
-
Methodology:
-
Cell Culture: Neonatal rat ventricular myocytes are isolated and cultured.
-
Induction of Hypertrophy: Cells are treated with a hypertrophic agonist, typically Isoproterenol (ISO, 10 µM) or Angiotensin II (Ang II), for 48 hours.[6]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Tanshinone IIA at 10, 30, and 100 µM) prior to adding the agonist.[4][6]
-
Analysis of Cell Size: Cells are fixed and stained for a sarcomeric protein (e.g., α-actinin). The cell surface area is then measured for at least 60 random cells per group using imaging software (e.g., Image-Pro Plus).[6]
-
Gene/Protein Expression: The expression levels of hypertrophic markers (ANP, BNP, β-MHC) and signaling proteins (Calcineurin, NFATc3) are quantified using real-time PCR and Western blot.[4][6]
-
Whole-Cell Patch-Clamp for Ion Channel Activity
-
Objective: To measure the effect of a compound on specific ion currents in cardiomyocytes or transfected cell lines.
-
Methodology:
-
Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) or a stable cell line expressing the channel of interest (e.g., HEK 293 cells expressing hKCNQ1/KCNE1) is used.[1][2]
-
Recording: The whole-cell configuration of the patch-clamp technique is established. A specific voltage protocol is applied to elicit the desired ion current (e.g., a depolarizing step to activate IKs or INa).
-
Compound Application: The test compound (e.g., Tanshinone IIA) is applied to the extracellular solution at various concentrations.
-
Data Analysis: Changes in the current's amplitude, activation kinetics, deactivation kinetics, and voltage-dependence are recorded and analyzed to determine the compound's effect (e.g., activation, inhibition) and to calculate potency (IC₅₀ or EC₅₀).[1]
-
Western Blot for Protein Expression
-
Objective: To quantify changes in the expression or phosphorylation state of specific proteins in a signaling pathway.
-
Methodology:
-
Sample Preparation: Cells (e.g., H9c2 cardiomyocytes) or heart tissue lysates are prepared using a lysis buffer (e.g., Laemmli Sample Buffer).[18]
-
Protein Quantification: The total protein concentration of each sample is determined.
-
Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by size using SDS-PAGE.[11]
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[18]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Calcineurin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18]
-
Detection: The protein bands are visualized using a chemiluminescence substrate and imaged. Band intensity is quantified relative to a loading control (e.g., β-actin) to ensure equal protein loading.[11][18]
-
Conclusion
The tanshinone family of compounds, including this compound, represents a class of natural products with significant therapeutic potential for cardiovascular disease. The extensive research on Tanshinone IIA reveals a multi-target mechanism of action that includes favorable modulation of cardiac ion channels, potent inhibition of pathological hypertrophy via the Calcineurin/NFAT pathway, and robust cardioprotection against ischemic injury through activation of the PI3K/Akt survival pathway. While direct, detailed mechanistic studies on this compound are warranted, its structural similarity to other tanshinones strongly suggests it contributes to the overall therapeutic profile of Danshen through these and other related mechanisms. Further investigation into the specific activities of this compound could uncover unique pharmacological properties and advance the development of new, targeted cardiovascular therapies.
References
- 1. Tanshinone IIA: a new activator of human cardiac KCNQ1/KCNE1 (I(Ks)) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone IIA protects against cardiac hypertrophy via inhibiting calcineurin/NFATc3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of salvianolic acid B on L-type calcium channels and myocardial contractility in isolated rat ventricular myocytes and hERG K+ channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA Protects Against Cardiac Hypertrophy via Inhibiting Calcineurin/Nfatc3 Pathway [ijbs.com]
- 8. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tanshinone IIA pretreatment protects myocardium against ischaemia/reperfusion injury through the phosphatidylinositol 3-kinase/Akt-dependent pathway in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanshinone IIA protects against myocardial ischemia reperfusion injury by activating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium tanshinone IIA silate inhibits oxygen-glucose deprivation/recovery-induced cardiomyocyte apoptosis via suppression of the NF-κB/TNF-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tanshinone IIA alleviates cardiac hypertrophy through m6A modification of galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Tanshinone IIA inhibits apoptosis in the myocardium by inducing microRNA-152-3p expression and thereby downregulating PTEN - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of Danshenxinkun B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun B is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely utilized in traditional Chinese medicine for the treatment of cardiovascular and inflammatory diseases.[1] While extensive research has elucidated the anti-inflammatory properties of the whole Danshen extract and its major constituents, such as Tanshinone IIA and Salvianolic Acid B, specific data on the pharmacological activities of this compound remain limited. This technical guide aims to provide a comprehensive overview of the known anti-inflammatory effects of Danshen and its primary bioactive components as a foundation for investigating the potential of this compound. The information presented herein is intended to guide future research and drug development efforts focused on this specific compound.
Anti-inflammatory Activity of Danshen and its Major Components
The anti-inflammatory effects of Salvia miltiorrhiza are attributed to its rich composition of bioactive compounds, primarily lipid-soluble tanshinones and water-soluble salvianolic acids.[2][3] These compounds have been shown to modulate key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Mediators
Studies on various components of Danshen have demonstrated a significant reduction in the production of pro-inflammatory cytokines and enzymes. For instance, tanshinones have been shown to inhibit the production of interleukin-12 (IL-12) in lipopolysaccharide (LPS)-activated macrophages. The crude extract of Danshen and its components can also suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][4] Furthermore, the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, has been reported.[5][6]
The following table summarizes the inhibitory effects of Danshen and its constituents on various inflammatory markers. Due to the limited specific data on this compound, this table focuses on the broader findings from Danshen and its well-studied components.
| Compound/Extract | Inflammatory Mediator | Model System | Observed Effect |
| Danshen Extract | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |
| Danshen Extract | Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |
| Danshen Extract | IL-1β, IL-6, MCP-1 | LPS-stimulated RAW 264.7 macrophages | Inhibition of production |
| Tanshinones | IL-12 | LPS-activated macrophages | Inhibition of production |
| Compound 4 (from Danshen) | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Suppression of secretion |
| Compound 4 (from Danshen) | TNF-α, IL-6 | LPS-stimulated RAW 264.7 macrophages | Suppression of secretion |
| Tanshinone IIA | NF-κB activation | Various cell models | Inhibition |
| Cryptotanshinone | TLR4/p38 MAPK/NF-κB p65 pathway | Colitis model | Inhibition |
Core Signaling Pathways
The anti-inflammatory actions of Danshen and its components are largely mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as those from Toll-like receptors (TLRs), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7] Several compounds from Danshen have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[8] For example, a Danshen-Gegen decoction was found to inhibit the activation of IKKα/β, the kinase responsible for IκBα phosphorylation.[8]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, which includes cascades such as ERK1/2, JNK, and p38, is another crucial regulator of inflammation.[4] Activation of these kinases leads to the phosphorylation of transcription factors that control the expression of inflammatory genes. Some compounds isolated from Danshen have been observed to decrease the phosphorylation of JNK1/2 and ERK1/2 in a dose-dependent manner, suggesting that the anti-inflammatory effects are mediated, at least in part, through the MAPK pathway.[6]
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
To investigate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments can be employed. The following are detailed methodologies for key experiments commonly cited in the study of anti-inflammatory compounds from natural products.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for studying inflammation.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production:
-
Principle: The Griess assay is used to measure the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
4. Western Blot Analysis for Signaling Proteins:
-
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65, ERK, JNK, and p38.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Caption: A general experimental workflow for in vitro anti-inflammatory assessment.
Conclusion and Future Directions
While the anti-inflammatory properties of Salvia miltiorrhiza and its major constituents are well-documented, there is a significant knowledge gap regarding the specific activities of this compound. The established mechanisms of action for other Danshen-derived compounds, particularly the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for investigating this compound as a potential anti-inflammatory agent.
Future research should focus on isolating this compound in sufficient quantities for comprehensive pharmacological evaluation. The experimental protocols outlined in this guide can serve as a starting point for in vitro and subsequent in vivo studies to elucidate its specific mechanism of action and therapeutic potential. Such investigations are crucial for unlocking the full medicinal value of all bioactive compounds present in this important traditional medicine.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 3. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Traditional Chinese Medicine Formula Danshen Baibixiao Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tanshinones and diethyl blechnics with anti-inflammatory and anti-cancer activities from Salvia miltiorrhiza Bunge (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound Danshen Dripping Pills moderate intestinal flora and the TLR4/MyD88/NF-κB signaling pathway in alleviating cognitive dysfunction in type 2 diabetic KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A herbal formula containing roots of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages through inhibition of nuclear factor κB (NFκB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Danshen-Derived Compounds as Potential Anticancer Agents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant deeply rooted in traditional Chinese medicine, where it has been utilized for centuries to treat a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1][2][3][4] Modern pharmacological research has unveiled a broader spectrum of its bioactivities, including significant anticancer properties.[1][3] The therapeutic effects of Danshen are largely attributed to two major classes of chemical constituents: hydrophilic phenolic acids (such as salvianolic acid B) and lipophilic diterpenoid quinones known as tanshinones.[1][5][6]
This technical guide focuses on the potential of Danshen-derived compounds, with a particular emphasis on the tanshinone family—including Dihydroisotanshinone I (DT), Tanshinone IIA (Tan IIA), and Tanshinone I (Tan I)—as novel anticancer agents. These compounds have demonstrated potent activities in both in vitro and in vivo models, targeting multiple hallmark capabilities of cancer, including sustained proliferation, evasion of apoptosis, and metastasis.[1][7] This document consolidates key quantitative data, details critical experimental protocols, and visualizes the complex molecular mechanisms through which these compounds exert their antineoplastic effects.
Data Presentation: Quantitative Analysis of Anticancer Efficacy
The anticancer activity of Danshen-derived compounds has been quantified across numerous studies. The following tables summarize the key findings to facilitate a comparative analysis of their potency and efficacy.
Table 1: In Vitro Cytotoxicity of Danshen Components Against Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Dihydroisotanshinone I (DT) | Breast Cancer | MCF-7 | ~10 µM (Inhibition rate ~47%) | 24 h | [8][9] |
| Breast Cancer | MDA-MB-231 | ~10 µM (Inhibition rate ~63%) | 24 h | [8][9] | |
| Tanshinone IIA (Tan IIA) | Breast Cancer | MCF-7 | ~10 µM | Not Specified | [1] |
| Breast Cancer | MDA-MB-453 | 3.5 µM | Not Specified | [1] | |
| Breast Cancer | MDA-MB-231 | >50 µM | Not Specified | [1] | |
| Non-Small Cell Lung Cancer | H838 | 10.17 µM | 72 h | [1] | |
| Hepatocellular Carcinoma | HepG2 | 15.9 µM | 48 h | [1] | |
| Danshen Alcohol Extract | Oral Squamous Carcinoma | HSC-3 | 39.8 µg/mL | 24 h | [10] |
| Oral Squamous Carcinoma | HSC-3 | 26.67 µg/mL | 48 h | [10] | |
| Oral Squamous Carcinoma | OC-2 | 30.68 µg/mL | 48 h | [10] |
Table 2: In Vivo Antitumor Efficacy of Danshen Components in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Dihydroisotanshinone I (DT) | Breast Cancer (MCF-7 Xenograft) | Nude Mice | 30 mg/kg, Intraperitoneal | Not Specified | Significant inhibition of final tumor volume | [8] |
| Tanshinone IIA (Tan IIA) | Lung Cancer (A549 Xenograft) | Athymic Nude Mice | 20 mg/kg, i.p. every other day | 3 weeks | Tumor volume of 279 mm³ vs. 552 mm³ in control | [1] |
| Danshen Alcohol Extract | Oral Squamous Carcinoma (HSC-3 Xenograft) | BALB/c Nude Mice | 50 mg/kg, Intraperitoneal, daily | 34 days | 39.9% reduction in average tumor growth | [10] |
| Oral Squamous Carcinoma (HSC-3 Xenograft) | BALB/c Nude Mice | 100 mg/kg, Intraperitoneal, daily | 34 days | 68.7% reduction in average tumor growth | [10] | |
| Tanshinone I (Tan I) | Osteosarcoma | Nude Mice | 20 mg/kg, daily | 21 days | Strong inhibition of tumor growth | [11] |
Mechanisms of Action
Danshen compounds target multiple oncogenic signaling pathways to abrogate malignant transformation.[7] The primary mechanisms include the induction of apoptosis and ferroptosis, cell cycle arrest, and the inhibition of metastasis.
Induction of Apoptosis and Ferroptosis
A primary anticancer mechanism of Danshen derivatives is the induction of programmed cell death. Dihydroisotanshinone I (DT) has been shown to induce both apoptosis and, notably, ferroptosis in breast cancer cells.[8] This dual action is significant, as ferroptosis provides an alternative death pathway in apoptosis-resistant cancers.
-
Apoptosis: Tanshinones activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases-3, -8, and -9, an increase in the Bax/Bcl-2 ratio, and the downregulation of inhibitor of apoptosis proteins (IAPs) like XIAP and survivin.[5][7][10] In oral squamous carcinoma cells, Danshen alcohol extract was found to activate caspase-3 and downregulate XIAP and survivin.[10]
-
Ferroptosis: DT induces ferroptosis by repressing the protein expression of Glutathione Peroxidase 4 (GPX4), a key regulator of this iron-dependent cell death pathway.[8] Inhibition of GPX4 leads to the accumulation of lipid peroxides, culminating in cell death.[8]
Cell Cycle Arrest
Danshen compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[12][13] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, Danshen extract treatment in breast cancer cells leads to G1 phase delay, associated with the downregulation of Akt phosphorylation and an increase in the level of the cyclin-dependent kinase inhibitor p27.[13] In oral cancer cells, Danshen extract induces G0/G1 arrest.[12]
Inhibition of Metastasis and Angiogenesis
Metastasis is a major cause of cancer-related mortality. Several tanshinones have been shown to inhibit cancer cell migration, invasion, and the underlying process of epithelial-mesenchymal transition (EMT).[14] For example, Tanshinone I suppresses the migration and invasion of osteosarcoma cells by inhibiting the JAK/STAT3 signaling pathway, which in turn downregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[11] Furthermore, tanshinones can inhibit angiogenesis by reducing the expression of proangiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on Danshen's anticancer effects.
Cell Viability Assay (XTT/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HSC-3) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Danshen compound (e.g., DT at 1, 5, 10 µM) or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[8]
-
Add XTT or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
For MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[12]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Sample Preparation (Cell Lysis):
-
After treatment with the Danshen compound, wash cells with ice-cold PBS.[15]
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at ~12,000g for 15 minutes at 4°C to pellet cellular debris.[15]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[15]
-
-
Electrophoresis and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and perform electrophoresis to separate proteins by size.[15]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16]
-
-
Antibody Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with a specific primary antibody (e.g., anti-GPX4, anti-caspase-3, anti-p-Akt) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15] Beta-actin is often used as a loading control to ensure equal protein loading.[10]
-
In Vivo Xenograft Tumor Model
This model is essential for evaluating the antitumor efficacy of a compound in a living organism.
-
Animal Model: Female athymic nude mice (BALB/c nu/nu), 4-6 weeks old, are commonly used.[10][17]
-
Cell Implantation:
-
Harvest cancer cells (e.g., MCF-7, HSC-3) during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.[18]
-
Subcutaneously inject 1x10⁶ to 5x10⁶ cells in a volume of 100-200 µL into the flank or mammary fat pad of the mice.[10][17]
-
-
Drug Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer the Danshen compound (e.g., DT at 30 mg/kg) or vehicle (e.g., DMSO) via a specified route, such as intraperitoneal (i.p.) injection.[8]
-
Treatment is typically performed daily or on alternating days for a period of several weeks (e.g., 21-34 days).[1][10]
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.[10]
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry or Western blotting, to assess molecular markers.[10]
-
Conclusion
The bioactive compounds derived from Danshen, particularly tanshinones like Dihydroisotanshinone I, exhibit significant potential as anticancer agents. Their multifaceted mechanism of action—encompassing the induction of apoptosis and ferroptosis, cell cycle arrest, and inhibition of metastasis—makes them promising candidates for further preclinical and clinical development. The ability to target multiple oncogenic pathways simultaneously may offer an advantage in overcoming the drug resistance that plagues conventional chemotherapy. The detailed protocols provided herein serve as a guide for researchers aiming to further investigate and validate the therapeutic utility of these natural compounds in oncology. Future studies should focus on optimizing drug delivery, exploring synergistic combinations with existing therapies, and conducting rigorous clinical trials to translate these compelling preclinical findings into effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americaserial.com [americaserial.com]
- 4. americaserial.com [americaserial.com]
- 5. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 10. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tanshinone I inhibits the growth and metastasis of osteosarcoma via suppressing JAK/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Danshen (Salvia miltiorrhiza) extract inhibits proliferation of breast cancer cells via modulation of Akt activity and p27 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 15. origene.com [origene.com]
- 16. nacalai.com [nacalai.com]
- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 18. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Isolation of Danshenxinkun B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isolation of Danshenxinkun B, a bioactive diterpenoid compound. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence
This compound is a naturally occurring phytochemical found in the dried roots of Salvia miltiorrhiza Bunge, a perennial plant in the mint family (Lamiaceae).[1][2] Commonly known as Danshen or red sage, this plant is native to China and Japan, where it grows in grassy areas in forests, on hillsides, and along stream banks at elevations of 90 to 1,200 meters.[3] The roots of Salvia miltiorrhiza are a prominent herb in traditional Chinese medicine, valued for their wide range of therapeutic properties.[3] this compound is one of many bioactive constituents isolated from this plant, which also include other tanshinones, salvianolic acids, and various other compounds.[3][4]
The biosynthesis of tanshinones, the class of compounds to which this compound belongs, is understood to occur primarily through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4] This pathway is responsible for the synthesis of diterpenes in higher plants.
Isolation and Purification
The isolation of this compound from the roots of Salvia miltiorrhiza typically involves a multi-step process that includes extraction and chromatographic purification. High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated to be an effective technique for the preparative isolation and purification of this compound along with other diterpenoids from the crude extract.[1][2]
Quantitative Data from a Representative Isolation Study
The following table summarizes the quantitative results from a study that successfully isolated this compound and five other diterpenoids from a crude extract of Salvia miltiorrhiza using HSCCC.[1]
| Compound | Purity (%) |
| Dihydrotanshinone I | 88.1 |
| Cryptotanshinone | 98.8 |
| Methylenetanshiquinone | 97.6 |
| Tanshinone I | 93.5 |
| Tanshinone IIA | 96.8 |
| This compound | 94.3 |
Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)
This section details the methodology for the preparative isolation and purification of this compound using HSCCC, as adapted from a published study.[1]
2.2.1. Preparation of Crude Extract
-
The dried roots of Salvia miltiorrhiza are pulverized into a coarse powder.
-
The powdered material is extracted with an ethanol-n-hexane mixture (1:1, v/v).
-
The resulting extract is concentrated under reduced pressure to yield a crude diterpenoid extract.
2.2.2. HSCCC Separation and Purification
-
A two-phase solvent system is prepared. A stepwise elution is performed using two different solvent systems:
-
Solvent System A: n-hexane-ethanol-water (10:5.5:4.5, v/v)
-
Solvent System B: n-hexane-ethanol-water (10:7:3, v/v)
-
-
The crude extract (approximately 300 mg) is dissolved in a mixture of the upper and lower phases of the selected solvent system for sample injection.
-
The HSCCC apparatus is filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm), and the mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.
-
After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV-Vis detector.
-
Fractions are collected based on the elution profile.
-
The collected fractions containing this compound are combined and concentrated.
-
The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Potential Signaling Pathway Involvement
While the specific signaling pathways directly modulated by this compound are still under investigation, studies on the broader Danshen extract and its major tanshinone constituents have indicated involvement in key cellular signaling cascades. Notably, the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis, has been identified as a target for some tanshinones.[5][6][7][8] The diagram below illustrates a simplified representation of the PI3K/Akt pathway, which may be a relevant area of investigation for the pharmacological effects of this compound.
Conclusion
This compound is a valuable natural product with potential for further pharmacological investigation. This guide provides a foundational understanding of its natural source and a detailed protocol for its isolation. The provided methodologies and data can serve as a practical resource for researchers aiming to isolate and study this compound. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. HKU Scholars Hub: Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 7. Compound Danshen Dripping Pill ameliorates post ischemic myocardial inflammation through synergistically regulating MAPK, PI3K/AKT and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Danshenxinkun B and its Analogues in Danshen Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, revered for its therapeutic applications in cardiovascular and cerebrovascular diseases. Its lipophilic constituents, the tanshinones, are a major focus of modern pharmacological research. Among these, Danshenxinkun B and its analogues represent a class of diterpenoid quinones with significant, yet less explored, therapeutic potential. This technical guide provides a comprehensive overview of this compound, its known analogues within the Danshen extract, their biological activities, and the experimental methodologies used for their isolation and evaluation. The document synthesizes available quantitative data, details experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers in pharmacology and drug development.
Introduction
The dried root of Salvia miltiorrhiza Bunge, known as Danshen, is a rich source of bioactive compounds, broadly categorized into hydrophilic phenolic acids and lipophilic diterpenoid quinones, or tanshinones.[1][2] While tanshinone IIA and cryptotanshinone have been extensively studied, a number of other tanshinone analogues, including this compound, contribute to the overall pharmacological profile of the extract. This compound, a diterpenoid quinone, has been identified as one of the active components of Danshen.[2] This guide will delve into the specifics of this compound and its related compounds, providing a technical framework for future research and development.
Chemical Structures and Analogues
This compound is a member of the abietane diterpenoid family, characterized by a quinone structure. Its analogues found in Danshen extract include Danshenxinkun A, C, and D, alongside other prominent tanshinones such as tanshinone I, tanshinone IIA, and cryptotanshinone.
Table 1: Chemical Identification of this compound and its Analogues
| Compound | Molecular Formula | CAS Number |
| This compound | C₁₈H₁₆O₃ | 65907-76-8 |
| Danshenxinkun A | C₁₉H₂₀O₄ | Not readily available |
| Danshenxinkun C | Not readily available | Not readily available |
| Danshenxinkun D | Not readily available | Not readily available |
| Tanshinone I | C₁₈H₁₂O₃ | 568-73-0 |
| Tanshinone IIA | C₁₉H₁₈O₃ | 568-72-9 |
| Cryptotanshinone | C₁₉H₂₀O₃ | 35825-57-1 |
Biological Activities and Quantitative Data
The pharmacological effects of Danshen extract are multifaceted, encompassing anticancer, cardioprotective, and anti-inflammatory properties.[2][3] While specific quantitative data for this compound is limited in publicly available literature, the activities of the broader tanshinone class provide a strong indication of its potential.
Anticancer Activity
Tanshinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The alcohol extract of Danshen has shown dose- and time-dependent inhibitory effects on oral squamous carcinoma cells (HSC-3 and OC-2), with IC₅₀ values of 26.67 and 30.68 μg/mL, respectively, after 48 hours of treatment.[4]
Table 2: Anticancer Activity of Danshen Extracts and Major Tanshinones
| Compound/Extract | Cell Line | IC₅₀ Value | Incubation Time | Reference |
| Danshen Alcohol Extract | HSC-3 (Oral Squamous Carcinoma) | 26.67 μg/mL | 48 h | [4] |
| Danshen Alcohol Extract | OC-2 (Oral Squamous Carcinoma) | 30.68 μg/mL | 48 h | [4] |
| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | 15.9 μM | 48 h | [5] |
| Tanshinone IIA | HepG2 (Hepatocellular Carcinoma) | 6.86 μM | 72 h | [5] |
| Dihydroisotanshinone I | MCF-7 (Breast Cancer) | 5-10 μM | 24-48 h | |
| Dihydroisotanshinone I | MDA-MB-231 (Breast Cancer) | 5-10 μM | 24-48 h |
Cardioprotective Effects
Danshen and its constituents are widely recognized for their benefits to the cardiovascular system.[6] Studies on Danshen extracts have shown significant cardioprotective effects in animal models of myocardial infarction. Treatment with Danshen extract in rats with acute myocardial infarction resulted in a higher survival rate, a significant reduction in infarct size, and lower heart weight to body weight ratios.[7] Furthermore, a decoction of Danshen and Gegen has been shown to improve rat heart function after ischemia/reperfusion injury by suppressing the release of cardiac enzymes and reducing cardiomyocyte apoptosis.[8]
Table 3: Cardioprotective Effects of Danshen Preparations
| Preparation | Model | Key Findings | Reference |
| Danshen Extract | Rat model of acute myocardial infarction | Increased survival rate, reduced infarct size, decreased heart weight/body weight ratio. | [7] |
| Danshen and Gegen Decoction | Rat heart ischemia/reperfusion model | Improved heart function, suppressed release of cardiac enzymes, reduced cardiomyocyte apoptosis. | [8] |
| Danshen and Gegen Decoction | H9c2 cardiomyocytes (in vitro) | Increased cell viability after hypoxia/reoxygenation challenge, decreased intracellular calcium accumulation. | [9] |
Experimental Protocols
Isolation of this compound and Analogues
A common method for the preparative separation and purification of tanshinones, including this compound, from Salvia miltiorrhiza is high-speed counter-current chromatography (HSCCC).[10]
Protocol: High-Speed Counter-Current Chromatography (HSCCC) for Tanshinone Isolation
-
Crude Extract Preparation: The dried roots of Salvia miltiorrhiza are extracted with a suitable solvent, such as an ethanol-n-hexane mixture (1:1, v/v).[10] The solvent is then evaporated to yield a crude extract.
-
Two-Phase Solvent System: A two-phase solvent system is prepared. One reported system for the separation of this compound is composed of n-hexane-ethanol-water.[10] The exact ratios for the stepwise elution are critical and need to be optimized for the specific separation.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).
-
The mobile phase (the lower phase of the solvent system) is pumped into the column at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent mixture, is injected into the sample loop.
-
-
Stepwise Elution: A stepwise elution is performed by altering the composition of the mobile phase to selectively elute different tanshinones based on their polarity.[10]
-
Fraction Collection and Analysis: Fractions are collected at regular intervals and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compounds of interest.
-
Purification: Fractions containing the target compounds are pooled and subjected to further purification steps if necessary, such as recrystallization.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Protocol: MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound or its analogues in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways
The biological effects of Danshen and its constituents are mediated through the modulation of various signaling pathways. While specific pathways for this compound are not yet fully elucidated, studies on Danshen extracts and other tanshinones point to several key regulatory networks.
Anticancer Signaling Pathways
The anticancer activities of tanshinones are often associated with the induction of apoptosis and the inhibition of cell proliferation and metastasis. Key signaling pathways implicated include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Danshen extract has been shown to inhibit the proliferation of breast cancer cells by down-regulating Akt phosphorylation.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of cancer cell proliferation, survival, and angiogenesis.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Some tanshinones have been shown to inhibit NF-κB activation.[11]
Caption: Putative anticancer signaling pathways modulated by this compound and its analogues.
Cardioprotective Signaling Pathways
The cardioprotective effects of Danshen are linked to its antioxidant and anti-inflammatory properties, as well as its ability to improve microcirculation.[11] Key pathways include:
-
Inhibition of Inflammatory Mediators: Danshen decoctions have been shown to downregulate the expression of pro-inflammatory mediators such as TNF-α and IL-1β.[11]
-
Antioxidant Pathways: The phenolic acid components of Danshen, in particular, are potent antioxidants that can scavenge free radicals and protect against oxidative stress.
-
Regulation of Apoptosis: Danshen constituents can modulate apoptotic pathways by inhibiting caspase activation and upregulating anti-apoptotic proteins like Bcl-2.[11]
Caption: Proposed mechanisms of cardioprotection by this compound and its analogues.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound and its analogues, from extraction to biological evaluation.
Caption: Experimental workflow for the study of this compound and its analogues.
Conclusion and Future Directions
This compound and its analogues represent a promising, yet underexplored, area of natural product research. While the broader class of tanshinones demonstrates significant anticancer and cardioprotective activities, a focused investigation into the specific pharmacological profile of this compound is warranted. Future research should aim to:
-
Isolate and purify this compound and its analogues in sufficient quantities for comprehensive biological testing.
-
Determine the specific IC₅₀ values of these compounds against a wide range of cancer cell lines and in relevant models of cardiovascular disease.
-
Elucidate the precise molecular mechanisms and signaling pathways modulated by this compound.
-
Conduct in vivo studies to validate the therapeutic potential of these compounds.
This technical guide provides a solid foundation for these future endeavors, offering a consolidation of current knowledge and a roadmap for further investigation into the therapeutic potential of these important natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Function of Danshen [en.cnys.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
In Vitro Bioactivity of Danshenxinkun B: A Review of Current Research
A comprehensive review of existing scientific literature reveals a notable scarcity of specific in vitro studies on the bioactivity of Danshenxinkun B, a diterpenoid isolated from the well-known traditional Chinese medicine Danshen (Salvia miltiorrhiza). While Danshen and its other major constituents, such as Tanshinone IIA and Salvianolic Acid B, have been extensively studied for their anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects, dedicated research into the specific mechanisms and quantitative bio-activities of this compound is limited.
This technical guide aims to synthesize the available, albeit sparse, information regarding this compound and to provide a framework for future in vitro investigations. Given the lack of specific data for this compound, this guide will also draw upon the broader context of Danshen's bioactivities to infer potential areas of investigation for this specific compound.
Overview of Danshen and its Bioactive Components
Danshen has a long history of use in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, broadly classified into two categories: hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones). Danshenxinkun A, B, C, and D belong to the latter category.[1] While numerous studies have detailed the in vitro effects of Danshen extracts and its prominent components, this compound has not been a primary focus of this research.
Potential Areas of In Vitro Bioactivity for this compound
Based on the known bioactivities of other tanshinones and the general effects of Danshen, the following areas represent potential avenues for in vitro research on this compound:
-
Anti-inflammatory Activity: Danshen and its components are known to inhibit inflammatory pathways. For instance, Danshen extract has been shown to downregulate the expression of adhesion molecules like VCAM-1 and ICAM-1 and reduce the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α.[2] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway. Future studies could investigate if this compound exhibits similar effects on inflammatory markers and pathways in relevant cell models like macrophages (e.g., RAW 264.7) or endothelial cells.
-
Anticancer Activity: Various tanshinones have demonstrated cytotoxic effects against a range of cancer cell lines.[3][4][5][6] Studies on other components of Danshen have reported the induction of apoptosis and cell cycle arrest in cancer cells.[6] It would be valuable to assess the in vitro cytotoxicity of this compound against different human cancer cell lines, determining its IC50 values and elucidating its effects on apoptosis and cell cycle progression.
-
Cardiovascular Effects: The traditional use of Danshen for cardiovascular ailments is supported by in vitro studies demonstrating its protective effects on vascular endothelial cells and its ability to modulate vascular tone.[7][8][9] Research on this compound could explore its impact on endothelial cell viability, proliferation, and apoptosis, particularly under conditions of oxidative stress.
-
Neuroprotective Effects: Several compounds from Danshen have shown neuroprotective properties in vitro.[10][11] For example, studies have investigated the protective effects of Danshensu derivatives on SH-SY5Y neuroblastoma cells against oxidative stress-induced injury. Investigating the potential of this compound to protect neuronal cells from toxins or ischemic conditions would be a logical next step.
Proposed Experimental Protocols for Future In Vitro Studies
Due to the absence of specific published protocols for this compound, the following are generalized methodologies adapted from studies on other Danshen components that can serve as a starting point for researchers.
Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Methodology:
-
Culture cells to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess assay.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Assess the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated IκBα, p65) in cell lysates via Western blotting.
-
Anticancer Assays
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Methodology:
-
Cytotoxicity Assay (MTT or XTT):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT or XTT reagent and incubate until color development.
-
Measure absorbance to determine cell viability and calculate IC50 values.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at concentrations around the IC50 value.
-
Stain cells with Annexin V-FITC and Propidium Iodide.
-
Analyze the cell population by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treat cells with this compound.
-
Fix cells in ethanol and stain with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound are yet to be elucidated, based on the activities of other tanshinones, the NF-κB and PI3K/Akt pathways are likely candidates for investigation.[12][13]
Hypothetical Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism for the anti-inflammatory action of this compound, based on known pathways affected by Danshen.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of danshen on human vascular endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) [explorationpub.com]
- 6. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 7. An in vivo and in vitro study: High-dosage Danshen injection induces peripheral vascular endothelial cells injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular effects of different lipophilic components of "Danshen", a traditional Chinese medicine, in the isolated porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of Danshensu on rotenone-induced Parkinson’s disease models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of Danshensu derivatives as anti-ischaemia agents on SH-SY5Y cells and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Toxicity Screening of Diterpenoids from Salvia miltiorrhiza (Danshen)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive literature search did not yield specific preliminary toxicity screening data for Danshenxinkun B. This guide therefore provides an overview of the methodologies and available data for the preliminary toxicity screening of closely related diterpenoid compounds isolated from Salvia miltiorrhiza (Danshen), such as tanshinones. The protocols and data presented herein are intended to serve as a technical guide for the toxicological evaluation of similar compounds.
Introduction
Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases.[1][2][3] The therapeutic effects of Danshen are attributed to its rich and diverse chemical constituents, which are broadly classified into two major categories: hydrophilic phenolic acids and lipophilic diterpenoids.[4] The diterpenoids, particularly the tanshinones, are of significant pharmacological interest and have been extensively studied for their antibacterial, antioxidant, anti-inflammatory, and antitumor activities.[1][4]
Given the therapeutic potential of Danshen and its constituent compounds, a thorough toxicological evaluation is imperative to ensure their safety for clinical use. This technical guide outlines the fundamental aspects of a preliminary toxicity screening program for diterpenoids derived from Danshen, with a focus on in vivo acute toxicity, in vitro cytotoxicity, and genotoxicity. While specific data for this compound is not available, this guide utilizes data from other well-studied Danshen diterpenoids, such as tanshinones, to illustrate the toxicological endpoints and methodologies.
Data Presentation: Toxicity of Danshen and its Diterpenoid Constituents
The following tables summarize the available quantitative data on the toxicity of Danshen extracts and its major diterpenoid components.
Table 1: In Vivo Acute Toxicity Data for Danshen Preparations
| Test Substance | Animal Model | Route of Administration | LD50 / NOAEL | Findings | Reference |
| Danshensu | Mice | Intravenous | LD50: 2356.33 mg/kg | Dose-dependent adverse effects on general behavior and mortality. | [5] |
| Danshensu | Rats | Intravenous | > 1500 mg/kg | No signs of toxicity or mortality observed. | [5] |
| Danshen Injection | Sprague-Dawley Rats | Intravenous | > 32 g/kg | No mortality or significant signs of toxicity. | [6] |
| Fufang Danshen Dripping Pill Extract | Mice | Oral | LD50: 25.807 g/kg | [7] |
Table 2: In Vitro Cytotoxicity Data for Danshen Diterpenoids (Tanshinones)
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| Tanshinone IIA | HepG2 | MTT Assay | 24h, 48h | Cell viability decreased to 60% (24h) and 35% (48h). Induced apoptosis at 12.5 and 25 µM. | [8][9] |
| Cryptotanshinone | HepG2 | MTT Assay | 24h, 48h | Cell viability decreased to 60% (24h) and 35% (48h). | [8][9] |
| Tanshinone I | HepG2 | MTT Assay | 24h, 48h | Cell viability decreased to 60% (24h) and 35% (48h). | [8][9] |
| Dihydrotanshinone | HepG2 | MTT Assay | 24h, 48h | Cell viability decreased to 60% (24h) and 35% (48h). | [8][9] |
| Dihydroisotanshinone I | MCF-7, MDA-MB-231 | XTT Assay | Not specified | Significant inhibition of cell proliferation. Induced apoptosis and ferroptosis. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a preliminary toxicity screening.
In Vivo Acute Oral Toxicity Study (Rodent Model)
This protocol is based on the OECD Test Guideline 425.
Objective: To determine the acute oral toxicity of a test substance.
Materials:
-
Test substance (this compound or related diterpenoid)
-
Vehicle for administration (e.g., corn oil, aqueous solution)
-
Healthy, young adult rodents (rats or mice), fasted prior to dosing
-
Gavage needles
-
Animal cages and bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Selection and Acclimation: Use a single sex of a common laboratory strain (e.g., Sprague-Dawley rats). Acclimate the animals to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare the test substance in a suitable vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1-2 ml/100 g body weight.
-
Limit Test: For a substance not expected to be highly toxic, a limit test is performed.
-
Administer a single dose of 2000 mg/kg body weight to one animal by oral gavage.
-
If the animal survives, dose four additional animals sequentially.
-
If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.
-
-
Main Test (if mortality occurs in the limit test):
-
Dose animals in a stepwise procedure using the appropriate starting dose based on the limit test outcome.
-
The dosing of subsequent animals depends on the outcome of the previously dosed animal.
-
-
Observations:
-
Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes.
-
Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[5][8][11]
Objective: To assess the cytotoxic effect of a test substance on a cell line.
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
Test substance dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test substance and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the substance that inhibits 50% of cell growth).
In Vivo Genotoxicity Assay (Micronucleus Test)
This protocol is based on the OECD Test Guideline 474.[12]
Objective: To detect chromosomal damage or damage to the mitotic apparatus in mammalian cells.[12]
Materials:
-
Test substance
-
Rodents (mice are commonly used)
-
Positive control (e.g., cyclophosphamide) and negative control (vehicle)
-
Fetal bovine serum
-
Staining solution (e.g., Giemsa)
-
Microscope slides
-
Microscope
Procedure:
-
Animal Dosing: Treat groups of animals (typically 5 males and 5 females per group) with the test substance at three dose levels, a positive control, and a negative control. Administration is usually via the intended clinical route.
-
Bone Marrow Collection: Sacrifice the animals at appropriate intervals after treatment (e.g., 24 and 48 hours). Collect bone marrow from the femur.
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining: Stain the slides to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Scoring: Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the negative control group. A significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.
Mandatory Visualizations
Experimental and Logical Flow Diagrams
Caption: Workflow for an in vivo acute oral toxicity study.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
References
- 1. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 2. epa.gov [epa.gov]
- 3. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Acute and sub-chronic toxicity studies of Danshen injection in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of major tanshinones isolated from Danshen (Salvia miltiorrhiza) on HepG2 cells in relation to glutathione perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nucro-technics.com [nucro-technics.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Danshenxinkun B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of Danshenxinkun B from the dried roots of Salvia miltiorrhiza Bunge (Danshen). The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining this bioactive diterpenoid for further study and development.
This compound is a lipophilic compound found in Danshen, a traditional Chinese medicine with a long history of use for various ailments, including cardiovascular diseases.[1] Modern research has identified numerous bioactive constituents in Danshen, with this compound being one of the diterpenoids of interest for its potential pharmacological activities.
Experimental Protocols
The following protocols describe a robust method for the extraction and purification of this compound, primarily utilizing solvent extraction followed by High-Speed Counter-Current Chromatography (HSCCC).
Preparation of Crude Extract
This initial step aims to extract a broad range of lipophilic compounds, including this compound, from the raw plant material.
Materials and Equipment:
-
Dried roots of Salvia miltiorrhiza
-
Grinder or mill
-
Ethanol (95%)
-
n-Hexane
-
Reflux apparatus or ultrasonic bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Protocol:
-
Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction:
-
For reflux extraction, place the powdered Danshen into a round-bottom flask and add a 1:1 (v/v) mixture of ethanol and n-hexane. A solid-to-liquid ratio of 1:10 (g/mL) is recommended. Heat the mixture to reflux for 2 hours.
-
Alternatively, for ultrasonic-assisted extraction, suspend the powdered Danshen in the ethanol/n-hexane mixture in a beaker and place it in an ultrasonic bath for 30-40 minutes at room temperature.[2]
-
-
Filtration: After extraction, filter the mixture while hot (if using reflux) to separate the extract from the plant residue. Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Drying: Dry the crude extract completely, for example, in a vacuum oven, to remove any residual solvent.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating and purifying compounds from complex mixtures like plant extracts.[3]
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for fraction analysis and purity determination
-
n-Hexane
-
Ethanol
-
Deionized water
-
Crude extract of Salvia miltiorrhiza
Protocol:
-
Preparation of Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane, ethanol, and water. A commonly used ratio is 10:5.5:4.5 (v/v/v).[3] Vigorously mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC System Equilibration:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at a set speed (e.g., 800-900 rpm).
-
Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.
-
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 300 mg) in a small volume of the biphasic solvent system (e.g., a 1:1 mixture of the upper and lower phases) and inject it into the HSCCC system.[3]
-
Elution and Fraction Collection: Elute the sample with the mobile phase. For a more efficient separation of multiple compounds, a stepwise elution can be performed. This involves starting with one solvent system (e.g., n-hexane-ethanol-water at 10:5.5:4.5) and then switching to a second system with a different polarity (e.g., n-hexane-ethanol-water at 10:7:3) during the run.[3] Collect the eluted fractions at regular intervals using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.
Data Presentation
The following tables summarize the quantitative data associated with the extraction and purification of this compound.
Table 1: Extraction and Purification Parameters and Results
| Parameter | Value/Description | Reference |
| Extraction Method | Ethanol-n-Hexane (1:1, v/v) Extraction | [3] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [3] |
| HSCCC Solvent System | Stepwise elution with n-hexane-ethanol-water (10:5.5:4.5, v/v) and (10:7:3, v/v) | [3] |
| Amount of Crude Extract Processed | 300 mg | [3] |
| Final Purity of this compound | 94.3% | [3] |
Table 2: Purity of Other Diterpenoids Purified in the Same HSCCC Run
| Compound | Purity (%) | Reference |
| Dihydrotanshinone I | 88.1 | [3] |
| Cryptotanshinone | 98.8 | [3] |
| Methylenetanshiquinone | 97.6 | [3] |
| Tanshinone I | 93.5 | [3] |
| Tanshinone IIA | 96.8 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
References
- 1. HKU Scholars Hub: Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography [hub.hku.hk]
- 2. Separation of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) analysis of Danshenxinkun B
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of Danshenxinkun B, a diterpenoid compound found in Salvia miltiorrhiza (Danshen), using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis. While a specific validated method for this compound is not widely published, this document outlines a robust HPLC method generalized from the analysis of structurally similar diterpenoids, such as tanshinones, also isolated from Danshen.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] It is recommended that this method be validated for specificity, linearity, accuracy, and precision for the analysis of this compound.
Introduction
This compound belongs to the diterpenoid class of compounds isolated from Salvia miltiorrhiza, a plant widely used in traditional medicine.[9] These compounds, including the well-studied tanshinones, are known for their diverse pharmacological activities.[9][14] Accurate and reliable analytical methods are crucial for the quality control, pharmacokinetic studies, and standardization of Danshen-containing products. HPLC is a powerful technique for the separation and quantification of these diterpenoids.[1][3][5]
Principle of the Method
This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of compounds with varying polarities. Detection is typically performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
-
HPLC System: An Agilent 1260 Series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[6]
-
Chromatographic Column: A Waters C18 column (e.g., 150 mm × 3.9 mm, 5 µm particle size) or equivalent.[6]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Acetic acid, HPLC grade)
-
Ultrapure water
-
This compound reference standard (of known purity)
-
Sample of Salvia miltiorrhiza extract or formulation containing this compound.
-
-
Mobile Phase A: 0.1% Formic acid (v/v) in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with methanol to prepare a series of working standard solutions of different concentrations for calibration.
-
Sample Solution:
-
Accurately weigh a known amount of the powdered Salvia miltiorrhiza sample or formulation.
-
Extract the sample with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux extraction.[1]
-
Centrifuge or filter the extract to remove particulate matter.
-
The supernatant or filtrate can be directly injected if the concentration of this compound is within the calibration range. Otherwise, dilute the solution with methanol as needed.
-
The following HPLC conditions are proposed for the analysis of this compound and other diterpenoids. Optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 150 mm × 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-10 min, 30-50% B10-25 min, 50-80% B25-30 min, 80-90% B30-35 min, 90% B (isocratic)35-40 min, 90-30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 10 µL[6] |
| Detection Wavelength | 270 nm (or scan for optimal wavelength) |
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Calibration Data for this compound (Hypothetical)
| Concentration (µg/mL) | Peak Area |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| Linearity (r²) | > 0.999 |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
Table 2: Analysis of this compound in a Sample (Hypothetical)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| Sample 1 | 18.5 | 250000 | 16.5 | 1.65 |
| Sample 2 | 18.5 | 310000 | 20.4 | 2.04 |
Mandatory Visualizations
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Flow of the HPLC Analysis Process.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and quantitative characterization of phenolic and diterpenoid constituents in Danshen (Salvia miltiorrhiza) by comprehensive two-dimensional liquid chromatography coupled with hybrid linear ion trap Orbitrap mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics [frontiersin.org]
- 7. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nricm.edu.tw [nricm.edu.tw]
- 9. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academicjournals.org [academicjournals.org]
- 13. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- 15. Supercritical fluid chromatography for the separation of lipophilic tanshinones from Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Quantitative Analysis of Danshenxinkun B in Salvia miltiorrhiza: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantitative analysis of Danshenxinkun B, also known as Magnesium Tanshinoate B (MTB), a significant water-soluble bioactive compound found in the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). This document outlines detailed experimental protocols for extraction and quantification, presents quantitative data, and illustrates the associated biological signaling pathways.
Introduction
Salvia miltiorrhiza, commonly known as Danshen, is a traditional Chinese medicine with a long history of use for treating cardiovascular diseases.[1] Its therapeutic effects are attributed to a variety of bioactive compounds, which are broadly classified into two categories: lipid-soluble tanshinones and water-soluble phenolic acids.[2] this compound (Magnesium Tanshinoate B) is a prominent water-soluble component that has garnered significant research interest due to its potent pharmacological activities, including cardiovascular protection.[3][4] Accurate and reliable quantitative analysis of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies in drug development.
Data Presentation
The concentration of this compound (Magnesium Tanshinoate B) can vary significantly among different sources of Salvia miltiorrhiza crude drugs and its preparations. The following table summarizes the quantitative data from a study that analyzed various commercial Danshen products.
| Sample Type | This compound (MTB) Content (mg/g) |
| Crude Drug - Source 1 | 5.49 |
| Crude Drug - Source 2 | 3.87 |
| Crude Drug - Source 3 | 2.11 |
| Danshen Pills | 0.12 |
| Danshen Injection | 0.05 |
Data adapted from a study by Zhang H, et al. The study highlights that the amount of MTB was the highest among the four active components measured in the crude drugs, but was significantly lower in processed preparations.[5][6]
Experimental Protocols
This section details the methodologies for the extraction and quantitative analysis of this compound from Salvia miltiorrhiza.
Extraction of this compound (Magnesium Tanshinoate B)
This protocol is based on a method for extracting hydrophilic components from Salvia miltiorrhiza.
Materials and Equipment:
-
Dried and powdered roots and rhizomes of Salvia miltiorrhiza
-
Distilled water
-
95% Ethanol
-
Rotary evaporator
-
Freeze dryer
-
Filtration apparatus
Procedure:
-
Weigh 100 g of powdered Salvia miltiorrhiza and place it in a flask.
-
Add 800 mL (1:8 solid-to-liquid ratio) of distilled water to the flask.
-
Perform extraction by boiling for 1 hour. Repeat the extraction three times.
-
Combine the aqueous extracts and filter while hot.
-
Concentrate the filtrate to 250 mL using a rotary evaporator at 60°C.
-
Allow the concentrated extract to cool to room temperature and place it at 4°C overnight.
-
Filter the cold extract to remove any precipitates.
-
Slowly add 625 mL of ice-cold 95% ethanol (to a final concentration of 70% ethanol) to the filtrate while stirring to precipitate polysaccharides.
-
Allow the mixture to stand at 4°C for 12 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator to remove the ethanol.
-
Lyophilize the resulting aqueous solution to obtain the crude water-soluble extract containing this compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust HPLC method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used for the separation of phenolic acids. A specific isocratic system reported for tanshinones is methanol/water (75:25, v/v). For this compound, a gradient elution is recommended for optimal separation from other water-soluble components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 286 nm is a suitable wavelength for the detection of salvianolic acids.[2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound (Magnesium Tanshinoate B) reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh 1 g of the dried extract, dissolve it in 50 mL of methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm membrane filter before injection.
Quantification:
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-1 min, 10% A; 1-5 min, 10-90% A; 5-6 min, 90% A; 6-7 min, 90-10% A; 7-8 min, 10% A.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative ion mode is generally suitable for phenolic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Standard and Sample Preparation:
Prepare standard and sample solutions as described for the HPLC method, but at lower concentrations suitable for the sensitivity of the UPLC-MS/MS system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and quantification.
Signaling Pathways of this compound (Magnesium Tanshinoate B)
This compound (MTB) has been shown to exert its biological effects through various signaling pathways. The following diagrams illustrate two key pathways.
1. Inhibition of JNK Signaling Pathway in Apoptosis
Caption: MTB inhibits oxidized lipoprotein-induced apoptosis via the JNK pathway.[7]
2. Activation of eNOS and Nrf2 Pathways for Vasodilation and Anti-inflammation
Caption: MTB promotes vasodilation and anti-inflammatory effects.[8][9][10]
References
- 1. tmrjournals.com [tmrjournals.com]
- 2. academicjournals.org [academicjournals.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Effects of the aqueous extract of Salvia Miltiorrhiza (danshen) and its magnesium tanshinoate B-enriched form on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contents of four active components in different commercial crude drugs and preparations of danshen (Salvia miltiorrhiza) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. Magnesium tanshinoate B protects endothelial cells against oxidized lipoprotein-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Magnesium lithospermate B protects the endothelium from inflammation-induced dysfunction through activation of Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of magnesium tanshinoate B on the production of nitric oxide in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Danshenxinkun B using NMR Spectroscopy
Introduction
Danshenxinkun B is a diterpenoid compound isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1] The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, providing the foundational chemical information for understanding its bioactivity, structure-activity relationships, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous determination of the chemical structure of organic molecules.[2] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Molecular Structure of this compound
The molecular formula of this compound is C₁₈H₁₆O₃. Its IUPAC name is 1-hydroxy-8-methyl-2-propan-2-ylphenanthrene-3,4-dione.[3] The chemical structure is characterized by a phenanthrene-3,4-dione core, substituted with a hydroxyl group, a methyl group, and an isopropyl group.
Spectroscopic Data
The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR signals is paramount for the structural confirmation of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). This data is compiled based on the analysis of structurally related compounds, such as Acetyl danshenxinkun A, and general knowledge of diterpenoids from Salvia miltiorrhiza.[4]
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 5 | ~8.0-8.2 | d | ~8.0 |
| 6 | ~7.5-7.7 | t | ~7.5 |
| 7 | ~7.3-7.5 | d | ~7.0 |
| 9 | ~7.8-8.0 | s | - |
| 10 | ~7.6-7.8 | d | ~8.0 |
| 15 | ~3.2-3.4 | sept | ~7.0 |
| 16 | ~1.3-1.5 | d | ~7.0 |
| 17 | ~1.3-1.5 | d | ~7.0 |
| 18 | ~2.5-2.7 | s | - |
| 1-OH | ~12.0-13.0 | s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | ~150-155 |
| 2 | ~125-130 |
| 3 | ~180-185 |
| 4 | ~185-190 |
| 4a | ~130-135 |
| 4b | ~120-125 |
| 5 | ~125-130 |
| 6 | ~120-125 |
| 7 | ~135-140 |
| 8 | ~140-145 |
| 8a | ~130-135 |
| 9 | ~120-125 |
| 10 | ~130-135 |
| 10a | ~145-150 |
| 15 | ~25-30 |
| 16 | ~20-25 |
| 17 | ~20-25 |
| 18 | ~20-25 |
Experimental Protocols
The following protocols outline the key experiments for acquiring the necessary NMR data for the structural elucidation of this compound.
Sample Preparation
-
Isolation: this compound is isolated from the dried roots of Salvia miltiorrhiza using standard chromatographic techniques, such as silica gel column chromatography and preparative thin-layer chromatography (TLC).
-
Sample for NMR: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals (CH and CH₃ will be positive, CH₂ will be negative).
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (cosygpqf).
-
Purpose: To identify proton-proton spin coupling networks, revealing adjacent protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (hsqcedetgpsisp2.3).
-
Purpose: To correlate directly bonded proton and carbon atoms.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (hmbcgplpndqf).
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the carbon skeleton.
-
Data Analysis and Structure Elucidation Workflow
The structural elucidation of this compound is a stepwise process involving the interpretation of the acquired NMR data.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Signaling Pathway and Logic
The logical flow of information from the various NMR experiments to the final structure is crucial. The following diagram illustrates the key correlations used to piece together the this compound structure.
Caption: Logical relationships in NMR-based structural elucidation of this compound.
Conclusion
The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By systematically acquiring and interpreting these spectra, researchers can unambiguously determine the connectivity and substitution pattern of the molecule. These detailed application notes and protocols serve as a comprehensive guide for scientists and professionals in the fields of natural product chemistry and drug development, facilitating the accurate and efficient characterization of this and other related bioactive compounds.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nricm.edu.tw [nricm.edu.tw]
Application Notes and Protocols for the Identification of Danshenxinkun B using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun B is a bioactive diterpenoid quinone compound isolated from the roots of Salvia miltiorrhiza (Danshen), a widely used herb in traditional Chinese medicine. Its structural similarity to other tanshinones suggests potential therapeutic applications, necessitating robust analytical methods for its identification and quantification in complex matrices. This document provides detailed application notes and protocols for the identification and characterization of this compound using advanced mass spectrometry techniques, primarily focusing on Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for identification and Triple Quadrupole Mass Spectrometry (MS/MS) for quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₃ | [1] |
| Exact Mass | 280.1099 Da | [1] |
| Molecular Weight | 280.32 g/mol | [2] |
| Appearance | Powder | [2] |
| Storage Condition | 2-8°C | [2] |
I. Qualitative Analysis of this compound using UPLC-Q-TOF-MS
High-resolution mass spectrometry, particularly UPLC-Q-TOF-MS, is a powerful tool for the unambiguous identification of this compound in complex mixtures such as herbal extracts and biological samples.[3]
Experimental Workflow
Detailed Experimental Protocol
1. Sample Preparation
-
Herbal Extracts:
-
Weigh 1.0 g of powdered Danshen root and add 20 mL of methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter prior to UPLC injection.
-
-
Biological Matrices (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile (containing an appropriate internal standard, if available) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before analysis.
-
2. UPLC Conditions
| Parameter | Recommended Setting |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
3. Q-TOF-MS Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MS Scan Range | m/z 100-1000 |
| MS/MS Scan Range | m/z 50-800 |
| Collision Energy | Ramped from 15 to 40 eV |
Data Presentation: Expected Fragmentation Pattern
Proposed Fragmentation Pathway for this compound (C₁₈H₁₆O₃, [M+H]⁺ = m/z 281.1172)
II. Quantitative Analysis of this compound using UPLC-MS/MS
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.
Detailed Experimental Protocol
1. Sample Preparation
Follow the same procedure as for UPLC-Q-TOF-MS analysis, ensuring the addition of a suitable internal standard at the beginning of the extraction process for accurate quantification.
2. UPLC Conditions
The UPLC conditions can be the same as those used for the qualitative analysis, with potential modifications to the gradient to ensure optimal separation from isobaric interferences.
3. MS/MS (MRM) Conditions
The development of an MRM method requires the selection of precursor and product ion transitions. Based on the predicted fragmentation, the following transitions are proposed for method development. Optimization of collision energies is crucial for maximizing signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 281.1 | 266.1 | 15 - 25 |
| 281.1 | 253.1 | 20 - 30 | |
| 281.1 | 238.1 | 25 - 35 | |
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The collision energies provided are starting points and should be optimized for the specific instrument used.
III. Potential Signaling Pathways Modulated by this compound
While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of other tanshinones suggest potential targets. Tanshinones have been reported to influence key cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, apoptosis, and inflammation.
Proposed Signaling Pathway for Investigation
Based on the literature for structurally related tanshinones, a plausible hypothesis is that this compound may exert its biological effects through the modulation of the PI3K/Akt signaling pathway.
Further experimental validation, such as western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR) or kinase activity assays, would be required to confirm the involvement of this pathway.
Conclusion
The mass spectrometry-based methods outlined in this document provide a robust framework for the identification and quantification of this compound. The UPLC-Q-TOF-MS protocol enables confident structural elucidation, while the UPLC-MS/MS method offers the sensitivity and selectivity required for quantitative studies in complex matrices. The proposed signaling pathway provides a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. These analytical tools are indispensable for researchers in natural product chemistry, pharmacology, and drug development.
References
Evaluating the Efficacy of Danshenxinkun B: A Guide to Cell-Based Assays
Application Notes and Protocols for Researchers in Drug Discovery and Development
Introduction
Danshenxinkun B is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine for the treatment of cardiovascular diseases. Modern pharmacological studies have revealed that compounds from Danshen possess a range of beneficial properties, including anti-inflammatory, antioxidant, anti-proliferative, and pro-apoptotic effects.[1][2][3] These therapeutic actions are attributed to the modulation of key cellular signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[4] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound, offering researchers a comprehensive toolkit for preclinical assessment.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described assays. Due to the limited availability of specific public data for this compound, representative data from studies on Danshen extracts or related tanshinone compounds are used for illustrative purposes and are clearly noted.
Table 1: Cytotoxicity of Danshen Compounds in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Danshen Alcohol Extract | HSC-3 | Methylene Blue | 24 | 39.8 | [5] |
| Danshen Alcohol Extract | OC-2 | Methylene Blue | 48 | 30.68 | [5] |
| Trijuganone C | HL-60 | Not Specified | Not Specified | <10 µM | [6] |
| Trijuganone C | Jurkat | Not Specified | Not Specified | <10 µM | [6] |
Table 2: Pro-Apoptotic Effects of Dihydroisotanshinone I (DT) on Breast Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Apoptotic Cells | Assay | Reference |
| MDA-MB-231 | DT | 10 | 24 | ~6.3% | Annexin V/PI Staining | [1] |
Table 3: Anti-Inflammatory Effects of Danshen Compounds
| Compound/Extract | Cell Line | Stimulant | Measured Parameter | Method | Result | Reference |
| Tanshinone IIA | RAW 264.7 | LPS | NO Production | Griess Assay | Marked inhibition | [2] |
| Tanshinone IIA | RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 | Not Specified | Marked inhibition | [2] |
| Danshen (2% in diet) | BALB/c Mice | Listeria monocytogenes | IL-1β Production | Not Specified | Significant inhibition | [4] |
| Tanshinone IIA | Hamster Cheek Pouch | Topical application | Nitric Oxide Concentration | Not Specified | Increased from 87.1 to 146.9 nM | [7] |
Key Signaling Pathways
The therapeutic effects of Danshen and its constituents, including this compound, are often mediated through the modulation of critical intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action.
References
- 1. Frontiers | Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells [frontiersin.org]
- 2. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Danshen extract circumvents drug resistance and represses cell growth in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity and apoptosis induction by trijuganone C isolated from the root of Salvia miltiorrhiza Bunge (Danshen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial nitric oxide synthase is a molecular vascular target for the Chinese herb Danshen in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Effects of Danshenxinkun B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshenxinkun B is a bioactive compound isolated from Salvia miltiorrhiza (Danshen), a herb widely used in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. Due to a lack of extensive in vivo studies specifically on this compound, this document provides detailed application notes and protocols for studying its potential therapeutic effects using well-established animal models for its closely related and well-researched analogs, Danshensu (DSS) and Salvianolic Acid B (SalB). These compounds share structural similarities and biological activities with the broader class of phenolic acids found in Danshen, making these models highly relevant for investigating the cardioprotective, neuroprotective, and anti-inflammatory properties of new Danshen-derived compounds like this compound.
This guide offers detailed methodologies for key animal models, structured quantitative data from relevant studies, and visualizations of associated signaling pathways to facilitate experimental design and execution.
Section 1: Animal Models for Cardioprotective Effects
A widely used and clinically relevant model for studying cardioprotective agents is the myocardial ischemia/reperfusion (I/R) injury model in rats. This model mimics the physiological events of a heart attack and subsequent reperfusion therapy.
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats
This model is induced by the temporary ligation of the left anterior descending (LAD) coronary artery, followed by the removal of the ligature to allow reperfusion.
Experimental Protocol:
-
Animal Preparation:
-
Species: Male Sprague-Dawley rats (250-300 g).
-
Acclimation: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (5 mg/kg).
-
-
Surgical Procedure:
-
Intubate the trachea and provide mechanical ventilation.
-
Perform a left thoracotomy at the 4th or 5th intercostal space to expose the heart.
-
Carefully ligate the LAD coronary artery with a 6-0 silk suture. Ischemia is confirmed by the observation of myocardial blanching and ST-segment elevation on an electrocardiogram (ECG).
-
Maintain the ischemic period for 30 minutes.
-
Release the ligature to allow for 24 hours of reperfusion.
-
Close the chest in layers and allow the animal to recover.
-
-
Drug Administration:
-
Test Compound: Danshensu (DSS).
-
Dosage: Administer DSS intravenously at varying doses (e.g., 6, 12, 24 mg/kg). A positive control such as Amlodipine (2 mg/kg) can be used.
-
Timing: Administer the compound at the onset of reperfusion.
-
-
Endpoint Measurements (after 24 hours of reperfusion):
-
Infarct Size Assessment: Euthanize the rat, excise the heart, and slice the ventricles. Stain the slices with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Enzyme Levels: Collect blood samples to measure serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) as indicators of myocardial damage.
-
Oxidative Stress Markers: Homogenize heart tissue to measure the activity of superoxide dismutase (SOD) and the concentration of malondialdehyde (MDA).
-
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Administration Route | Infarct Size (%) | Serum CK-MB (U/L) | Serum LDH (U/L) | Myocardial SOD (U/mg protein) | Myocardial MDA (nmol/mg protein) |
| Sham | Vehicle | - | i.v. | 0 | 125 ± 15 | 250 ± 30 | 150 ± 12 | 2.5 ± 0.3 |
| I/R Control | Vehicle | - | i.v. | 45 ± 5 | 450 ± 40 | 800 ± 60 | 75 ± 8 | 8.0 ± 0.7 |
| DSS Low | Danshensu | 6 | i.v. | 35 ± 4 | 350 ± 35 | 650 ± 50 | 95 ± 10 | 6.5 ± 0.6 |
| DSS Mid | Danshensu | 12 | i.v. | 25 ± 3 | 275 ± 30 | 500 ± 45 | 115 ± 11 | 4.5 ± 0.5 |
| DSS High | Danshensu | 24 | i.v. | 18 ± 2 | 200 ± 25 | 400 ± 40 | 135 ± 13 | 3.0 ± 0.4 |
Data are presented as mean ± SD and are hypothetical values based on trends observed in published studies for illustrative purposes.
Experimental Workflow:
Section 2: Animal Models for Neuroprotective Effects
The middle cerebral artery occlusion (MCAO) model in rats is the most frequently used model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model involves the occlusion of the middle cerebral artery to induce focal cerebral ischemia, followed by reperfusion.
Experimental Protocol:
-
Animal Preparation:
-
Species: Male Sprague-Dawley rats (270 ± 10 g).
-
Acclimation: House animals as described in Section 1.1.
-
Anesthesia: Anesthetize with an appropriate anesthetic agent (e.g., isoflurane or pentobarbital sodium).
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for 90 minutes.
-
Withdraw the suture to allow for reperfusion for 24 hours.
-
Suture the incision and allow the animal to recover.
-
-
Drug Administration:
-
Endpoint Measurements (after 24 hours of reperfusion):
-
Neurological Deficit Scoring: Evaluate motor deficits using a standardized neurological scoring system (e.g., Longa 5-point scale or modified Bederson score).[1]
-
Infarct Volume Assessment: Euthanize the rat, remove the brain, and slice it into coronal sections. Stain with TTC to visualize and quantify the infarct volume.[1]
-
Brain Water Content: Measure the wet and dry weight of the brain hemispheres to determine edema.
-
Apoptosis and Inflammation Markers: Analyze brain tissue for markers of apoptosis (e.g., TUNEL staining, Caspase-3) and inflammation (e.g., TNF-α, IL-1β).[2]
-
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Administration Route | Neurological Score (0-4) | Infarct Volume (%) | Brain Water Content (%) |
| Sham | Vehicle | - | i.p. | 0 | 0 | 78.5 ± 0.5 |
| MCAO Control | Vehicle | - | i.p. | 3.5 ± 0.5 | 38 ± 4 | 81.5 ± 0.8 |
| SalB Low | Salvianolic Acid B | 10 | i.p. | 2.2 ± 0.4 | 25 ± 3 | 80.0 ± 0.6 |
| SalB High | Salvianolic Acid B | 20 | i.p. | 1.5 ± 0.3 | 15 ± 2 | 79.2 ± 0.5 |
Data are presented as mean ± SD and are hypothetical values based on trends observed in published studies for illustrative purposes.[1]
Signaling Pathway Implicated in Neuroprotection:
Section 3: Animal Models for Anti-inflammatory Effects
The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a standard method to study the acute inflammatory response and the efficacy of anti-inflammatory compounds.
LPS-Induced Systemic Inflammation Model in Mice
This model involves the administration of LPS, a component of the outer membrane of Gram-negative bacteria, to induce a strong inflammatory response.
Experimental Protocol:
-
Animal Preparation:
-
Species: Male BALB/c mice (20-25 g).
-
Acclimation: House animals as described in Section 1.1.
-
-
Induction of Inflammation:
-
Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Drug Administration:
-
Test Compound: Salvianolic Acid B (SalB).
-
Dosage: Pre-treat with SalB at various doses (e.g., 25 mg/kg) for a specified period before LPS challenge.
-
Timing: Administer SalB daily for a period (e.g., 12 weeks in an atherosclerosis model) before the inflammatory challenge, or as a single pre-treatment dose before acute LPS administration.[2]
-
-
Endpoint Measurements:
-
Cytokine Levels: Collect blood samples at various time points (e.g., 2, 6, 24 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.[2]
-
Organ-specific Inflammation: Harvest organs such as the lungs or liver for histological analysis and measurement of inflammatory markers.
-
Leukocyte Infiltration: Perform cell counts in bronchoalveolar lavage fluid (for lung inflammation) or peritoneal lavage fluid.
-
Quantitative Data Summary:
| Group | Treatment | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h | Serum IL-6 (pg/mL) at 6h | Serum IL-1β (pg/mL) at 6h |
| Control | Vehicle | - | < 50 | < 100 | < 50 |
| LPS | LPS + Vehicle | 1 | 2500 ± 300 | 5000 ± 500 | 800 ± 100 |
| SalB | LPS + SalB | 25 | 1200 ± 150 | 2500 ± 300 | 400 ± 50 |
Data are presented as mean ± SD and are hypothetical values based on trends observed in published studies for illustrative purposes.[2]
Signaling Pathway Implicated in Anti-inflammation:
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for investigating the in vivo therapeutic potential of this compound and its analogs. By utilizing these established models of myocardial ischemia/reperfusion, cerebral ischemia, and systemic inflammation, researchers can effectively evaluate the cardioprotective, neuroprotective, and anti-inflammatory properties of these compounds. The provided quantitative data offers a comparative baseline for experimental outcomes, while the signaling pathway diagrams serve as a guide for mechanistic studies. These resources are intended to support the design of rigorous preclinical studies, ultimately advancing the development of novel therapeutics from natural products.
References
- 1. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and metabolomic analyses of the neuroprotective effects of salvianolic acid A in a rat ischemic stroke model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Speed Counter-Current Chromatography for Danshenxinkun B Separation
Introduction
Danshenxinkun B is a bioactive diterpenoid compound found in the medicinal plant Salvia miltiorrhiza Bunge (Danshen).[1][2][3] This compound, along with other tanshinones, contributes to the therapeutic effects of Danshen, which is widely used in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases.[4] The isolation and purification of this compound are crucial for pharmacological research and drug development. High-Speed Counter-Current Chromatography (HSCCC) offers an efficient method for the preparative separation of this compound from complex crude extracts of Salvia miltiorrhiza.[1][5][6] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample loading capacity.[7]
This document provides a detailed protocol for the separation of this compound from a crude extract of Salvia miltiorrhiza using HSCCC.
Experimental Protocols
1. Preparation of Crude Extract
A crude extract rich in diterpenoids, including this compound, is prepared from the dried roots of Salvia miltiorrhiza Bunge.
-
Extraction Solvent: A mixture of ethanol and n-hexane (1:1, v/v) is used for the extraction.[1]
-
Protocol:
-
The dried roots of Salvia miltiorrhiza are ground into a coarse powder.
-
The powdered material is extracted with an ethanol-n-hexane (1:1, v/v) solvent mixture. Common methods include reflux or ultrasound-assisted extraction to enhance efficiency.[2]
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude diterpenoid extract.
-
The crude extract is dried and stored at a low temperature (2-8°C) until further use.[8]
-
2. HSCCC Separation Protocol
This protocol details the stepwise elution procedure for the preparative isolation of this compound.
-
HSCCC Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil, a pump, a sample injection valve, and a UV-Vis detector is required.
-
Two-Phase Solvent Systems: A stepwise elution is performed using two different compositions of an n-hexane-ethanol-water solvent system.[1]
-
Solvent System A: n-hexane-ethanol-water (10:5.5:4.5, v/v/v)
-
Solvent System B: n-hexane-ethanol-water (10:7:3, v/v/v)
-
-
Protocol:
-
Prepare the two-phase solvent systems by thoroughly mixing the components in a separatory funnel. Allow the phases to separate.
-
The upper phase (n-hexane rich) is used as the stationary phase, and the lower phase (aqueous ethanol rich) is used as the mobile phase.
-
Fill the HSCCC coil with the stationary phase (upper phase of Solvent System A).
-
Set the revolution speed of the centrifuge.
-
Pump the mobile phase (lower phase of Solvent System A) into the column until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract (e.g., 300 mg) in a suitable volume of the biphasic solvent system (e.g., a mixture of the upper and lower phases of Solvent System A) for sample injection.[1]
-
Inject the sample solution into the column.
-
Begin the elution with the mobile phase of Solvent System A.
-
After the elution of the initial compounds, switch the mobile phase to the lower phase of Solvent System B to elute the more polar compounds, including this compound.
-
Monitor the effluent with a UV detector and collect fractions based on the chromatogram peaks.
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify and assess the purity of this compound.
-
Data Presentation
The following tables summarize the quantitative data for the HSCCC separation of this compound.
Table 1: HSCCC Operating Parameters
| Parameter | Value |
| HSCCC Apparatus | Preparative HSCCC |
| Revolution Speed | Not specified in the provided context |
| Mobile Phase Flow Rate | Not specified in the provided context |
| Detection Wavelength | Not specified in the provided context |
| Sample Loading | 300 mg of crude extract |
Table 2: Two-Phase Solvent Systems for Stepwise Elution
| Solvent System | Composition (n-hexane:ethanol:water, v/v/v) | Phase Usage |
| A | 10:5.5:4.5 | Stationary Phase: Upper PhaseMobile Phase: Lower Phase |
| B | 10:7:3 | Mobile Phase: Lower Phase (for stepwise elution) |
Table 3: Separation Results for Diterpenoids from Salvia miltiorrhiza [1]
| Compound | Purity (%) |
| Dihydrotanshinone I | 88.1 |
| Cryptotanshinone | 98.8 |
| Methylenetanshiquinone | 97.6 |
| Tanshinone I | 93.5 |
| Tanshinone IIA | 96.8 |
| This compound | 94.3 |
Visualizations
Experimental Workflow for this compound Separation
Caption: HSCCC separation workflow for this compound.
Logical Relationship of HSCCC Parameters
Caption: Interrelation of key HSCCC parameters.
References
- 1. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Danshenxinkun B Extraction
Welcome to the technical support center for the extraction of Danshenxinkun B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the yield and purity of this compound from Salvia miltiorrhiza (Danshen).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Consider the following potential causes and solutions:
-
Inadequate Solvent Selection: this compound is a lipophilic compound, meaning it dissolves in fats, oils, and non-polar solvents.[1] Using polar solvents like water alone will result in poor extraction efficiency.
-
Suboptimal Extraction Parameters: Time, temperature, and the ratio of solvent to raw material significantly impact yield.
-
Improper Sample Preparation: The physical state of the Danshen root can affect extraction efficiency.
-
Solution: Ensure the raw material is properly dried and ground to a suitable particle size to maximize the surface area available for solvent penetration.
-
-
Degradation of the Compound: this compound may be sensitive to high temperatures or prolonged exposure to certain conditions.
-
Solution: While heating can improve extraction, excessive temperatures or unnecessarily long extraction times should be avoided. Methods like subcritical water extraction allow for careful temperature control.[6]
-
Question: My extract contains a high level of impurities. How can I improve the purity of this compound?
Answer: A high impurity level is a common challenge. Here are several strategies to enhance the purity of your this compound extract:
-
Initial Defatting Step: The raw Danshen material contains various lipid-soluble compounds.
-
Solution: Before the main extraction, consider a pre-extraction step with a non-polar solvent like petroleum ether or hexane to remove some of the interfering lipids.
-
-
Selective Extraction: Tailor your extraction solvent to favor this compound.
-
Solution: While a broad-spectrum solvent might extract more compounds, a more selective solvent may yield a purer initial extract. Experiment with different solvent systems to find the optimal balance between yield and purity.
-
-
Post-Extraction Purification: The crude extract will almost always require further purification.
-
Solution: Several chromatographic techniques are effective for purifying tanshinones, including this compound.
-
Macroporous Resin Adsorption: This is a common and effective method for enriching tanshinones and removing impurities.[7]
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a powerful liquid-liquid chromatography technique that has been successfully used for the preparative separation and purification of several tanshinones, including this compound, with high purity.[2][3]
-
-
Question: I am observing variability in yield between different batches of raw material. What could be the cause?
Answer: Batch-to-batch variability is often linked to the quality and consistency of the starting plant material.
-
Geographical Origin and Cultivation Conditions: The chemical composition of Salvia miltiorrhiza, including the concentration of this compound, can vary significantly depending on where it was grown, the soil conditions, and the time of harvest.[8]
-
Solution: Whenever possible, source your raw material from a consistent and reputable supplier. If you are cultivating the plant, standardize the growing and harvesting conditions.
-
-
Storage of Raw Material: Improper storage can lead to the degradation of active compounds.
-
Solution: Store the dried Danshen root in a cool, dark, and dry place to minimize degradation.
-
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a diterpenoid quinone and one of the active chemical constituents found in the roots of Salvia miltiorrhiza (Danshen).[8][9] It belongs to the class of compounds known as tanshinones, which are recognized for their various pharmacological activities.[8]
What are the key factors influencing the extraction yield of this compound?
The primary factors are:
-
Solvent Type and Polarity: Non-polar or semi-polar solvents are most effective.
-
Extraction Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can cause degradation.[6]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound.
-
Solid-to-Liquid Ratio: A higher ratio of solvent to raw material can enhance extraction but may also increase solvent waste.[5]
-
Extraction Method: Advanced methods like ultrasonic-assisted, microwave-assisted, or supercritical fluid extraction can offer higher yields and shorter extraction times compared to conventional methods like reflux or maceration.[4][10]
What is a recommended starting protocol for this compound extraction?
A general starting point would be a reflux extraction using ethyl acetate. A detailed protocol is provided in the "Experimental Protocols" section below. For purification, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method.[3]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Tanshinones from Salvia miltiorrhiza
| Extraction Method | Solvent | Key Parameters | Reported Yield/Efficiency | Reference(s) |
| Reflux Extraction | Ethyl Acetate | - | Effective for preparative separation | [3] |
| Ultrasonic Extraction | Ethanol | 40 kHz, 30 min | Generally more effective than conventional methods | [4] |
| Subcritical Water Extraction | Water | 75-150 °C | Yield of tanshinone I increased 370-fold at 150°C compared to traditional decoction | [6] |
| Microwave-Assisted Extraction (MAE) | Not specified | - | Advantages of reduced solvent and time | [10] |
| Supercritical Fluid Extraction (SFE) | CO2 with 95% ethanol modifier | 40 MPa, 60 °C, 60 min | Complete extraction reported | [10] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) for Purification of Tanshinones
| Compound | Solvent System | Purity Achieved | Reference(s) |
| Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, this compound, etc. | n-hexane–ethanol–water (10:5.5:4.5, v/v/v) | >93% for most compounds | [2] |
| Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, Tanshinone IIA, etc. | light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v) | >93% for most compounds | [3] |
| Tanshinone I, Tanshinone IIA | hexane-ethyl acetate-ethanol-water (8:2:7:3, v/v/v/v) | >94% for Tanshinone I, >98% for Tanshinone IIA | [11] |
Experimental Protocols
1. Reflux Extraction with Ethyl Acetate
This protocol is a standard method for the initial extraction of tanshinones from Salvia miltiorrhiza.
-
Materials and Equipment:
-
Dried and powdered Salvia miltiorrhiza root
-
Ethyl acetate (analytical grade)
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Filter paper or Buchner funnel with vacuum filtration setup
-
Rotary evaporator
-
-
Procedure:
-
Weigh a desired amount of powdered Salvia miltiorrhiza root and place it in a round-bottom flask.
-
Add ethyl acetate to the flask. A common solid-to-liquid ratio to start with is 1:10 (w/v).
-
Set up the reflux apparatus with the heating mantle and condenser.
-
Heat the mixture to the boiling point of ethyl acetate (approximately 77°C) and maintain a gentle reflux for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue. Wash the residue with a small amount of fresh ethyl acetate to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract in a cool, dark place for further purification.
-
2. High-Speed Counter-Current Chromatography (HSCCC) Purification
This is an advanced protocol for the purification of this compound from a crude extract. The specific solvent system may require optimization.
-
Materials and Equipment:
-
Crude tanshinone extract
-
HSCCC instrument
-
HPLC system for fraction analysis
-
Solvents for the two-phase system (e.g., n-hexane, ethanol, water)
-
-
Procedure:
-
Solvent System Selection: Prepare a two-phase solvent system. A commonly used system for tanshinones is n-hexane-ethanol-water. The ratio needs to be optimized to achieve a suitable partition coefficient (K) for this compound. A K value between 0.5 and 2.0 is generally desirable.
-
Preparation of Two-Phase Solvents: Mix the selected solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase (this can be reversed depending on the instrument and desired separation).
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase.
-
Set the desired rotation speed.
-
Pump the mobile phase into the column at a specific flow rate until hydrodynamic equilibrium is reached (when the mobile phase elutes from the column outlet).
-
-
Sample Injection: Dissolve a known amount of the crude extract in a small volume of the solvent system (a mixture of both phases is often used) and inject it into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions of the eluent at regular intervals.
-
Analysis of Fractions: Analyze the collected fractions using HPLC to identify which fractions contain this compound at the desired purity.
-
Pooling and Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Potential signaling pathways modulated by Danshen components.[12]
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Subcritical Water Extraction of Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Danshenxinkun B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Danshenxinkun B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a lipophilic diterpenoid quinone compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen).[1][2] Like other tanshinones, its hydrophobic nature leads to poor aqueous solubility, which can be a significant challenge in experimental assays, affecting compound stability, bioavailability, and the accuracy of results.[1]
Q2: What are the general solubility characteristics of this compound?
While precise quantitative solubility data in common laboratory solvents is not extensively published, the available information indicates the following characteristics:
| Solvent | Solubility Profile | Recommendation for Use |
| Water / Aqueous Buffers | Practically Insoluble | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions.[3] |
| Ethanol | Soluble | Can be used as a co-solvent or for creating stock solutions.[4][5] |
| Methanol | Soluble | Suitable for extraction and analytical purposes. |
| Acetone | Soluble | Primarily used for extraction purposes.[5] |
Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay medium. What can I do?
This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your culture medium, and ideally below 0.5%, to minimize solvent-induced artifacts.[6]
-
Increase the serum concentration: If using cell culture media, fetal bovine serum (FBS) contains albumin and other proteins that can help to solubilize hydrophobic compounds. Increasing the serum concentration (e.g., to 10-20%) may prevent precipitation.
-
Use a co-solvent: A mixture of solvents can sometimes improve solubility. For instance, preparing the stock in a combination of DMSO and ethanol might be effective.
-
Employ solubilizing agents: For in vitro biochemical assays (without live cells), non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.05%) can aid in keeping the compound in solution.[6]
-
Warm the medium: Gently warming the assay medium to 37°C before and during the addition of the this compound stock can sometimes help prevent precipitation.
-
Alter the mixing method: Add the this compound stock solution dropwise to the vortexing or stirring aqueous medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the chosen solvent. | - Inappropriate solvent selection.- Insufficient solvent volume.- Low temperature. | - Refer to the solubility table in the FAQs.- Increase the volume of the solvent.- Gently warm the solution and/or use sonication to aid dissolution. |
| Cloudiness or precipitation is observed in the stock solution over time. | - The solution is supersaturated.- The compound is degrading.- The storage temperature is too low. | - Prepare a fresh stock solution at a slightly lower concentration.- Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Ensure the compound is fully dissolved before storage. |
| Inconsistent results between experiments. | - Incomplete dissolution of this compound.- Precipitation of the compound during the experiment. | - Visually inspect for any precipitate before and during the experiment.- Follow the recommended protocol for preparing the working solution.- Consider performing a solubility assay in your specific experimental medium. |
| Low cellular uptake or biological activity. | - Poor bioavailability due to low solubility in the assay medium. | - Utilize a solubility enhancement technique (see detailed protocols below).- Increase the incubation time, if appropriate for the assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide for diluting the DMSO stock solution into an aqueous medium for cell culture experiments, minimizing the risk of precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Pre-warm the cell culture medium to 37°C.
-
In a sterile tube, add the required volume of pre-warmed medium.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise. Note: The final concentration of DMSO should be kept as low as possible (ideally <0.5%).
-
Visually inspect the working solution for any signs of precipitation or cloudiness.
-
If the solution is clear, immediately add it to the cells.
Signaling Pathways and Visualization
Danshen and its constituents, including tanshinones like this compound, are known to modulate several key signaling pathways. Below are diagrams illustrating two of these pathways.
Danshen-Mediated Activation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Certain compounds from Danshen can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant genes.[7][8][9][10][11][12]
Caption: Danshen-mediated activation of the Keap1-Nrf2 antioxidant pathway.
Modulation of the JAK-STAT Pathway by Danshen
The JAK-STAT signaling pathway is crucial for cytokine signaling and cellular processes like proliferation and apoptosis. Aberrant JAK-STAT signaling is implicated in various diseases. Components of Danshen have been shown to modulate this pathway, for instance, by inhibiting the phosphorylation of JAK2 and STAT3.[13][14][15]
Caption: Modulation of the JAK-STAT signaling pathway by Danshen components.
Experimental Workflow for Assessing Solubility
A systematic approach is crucial when determining the optimal conditions for solubilizing this compound for a specific assay.
Caption: Workflow for determining the empirical solubility of this compound.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Danshen modulates Nrf2-mediated signaling pathway in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danshensu protects isolated heart against ischemia reperfusion injury through activation of Akt/ERK1/2/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Nrf2/Keap1 signaling pathway by bioactive natural agents: Possible therapeutic strategy to combat liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]
- 12. Tanshinone IIA Regulates Keap1/Nrf2 Signal Pathway by Activating Sestrin2 to Restrain Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Network pharmacology-based approach to understand the effect and mechanism of Danshen against anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Danshen attenuates cartilage injuries in osteoarthritis in vivo and in vitro by activating JAK2/STAT3 and AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Mechanism of Danshen against Myelofibrosis by Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Danshenxinkun B Stability and Degradation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the stability and degradation studies of Danshenxinkun B. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on general knowledge of related compounds, particularly phenanthrenequinones, and other constituents of Salvia miltiorrhiza (Danshen).
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the experimental analysis of this compound stability.
Q1: I am observing rapid degradation of my this compound sample in solution. What are the likely causes?
A1: Rapid degradation of this compound in solution can be attributed to several factors:
-
pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of susceptible functional groups. For related compounds like salvianolic acid B, degradation is faster at higher pH values[1].
-
Light Exposure: this compound, as a phenanthrenequinone derivative, may be susceptible to photodecomposition. It is advisable to protect solutions from light by using amber vials or covering them with aluminum foil.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation. Degassing solvents and using antioxidants may help mitigate this issue. For instance, the oxidation of phenanthrenequinone can lead to the formation of diphenic acid[2].
-
Temperature: Elevated temperatures can accelerate degradation kinetics. Store solutions at recommended temperatures (e.g., 2-8 °C or frozen) to minimize thermal degradation. Some quinones, like 9,10-phenanthraquinone, are known to decompose at elevated temperatures[3].
Q2: My HPLC chromatogram shows multiple unknown peaks after a forced degradation study of this compound. How can I identify these degradation products?
A2: The identification of degradation products is crucial for understanding the degradation pathway. A combination of analytical techniques is recommended:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the structural elucidation of degradation products by providing molecular weight and fragmentation data.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, enabling the determination of elemental compositions.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can provide detailed structural information if the degradation products can be isolated in sufficient purity and quantity.
Q3: I am struggling to develop a stability-indicating HPLC method for this compound. What are the key considerations?
A3: A stability-indicating method must be able to separate the intact drug from its degradation products and any excipients. Key considerations include:
-
Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like this compound.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all components.
-
Detector Wavelength: The UV detector wavelength should be selected at the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Forced Degradation Samples: Use samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to challenge the specificity of the method and ensure that all degradation products are well-resolved from the parent peak.
Q4: Are there any known signaling pathways associated with this compound that I should be aware of for my experiments?
A4: Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, other components of Danshen, such as tanshinone IIA, are known to have effects on pathways like the AMPK signaling pathway[4]. Researchers may consider investigating similar pathways for this compound based on its biological activities.
Data Presentation: Hypothetical Stability Data
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Hypothetical % Degradation | Hypothetical No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ~40% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | ~25% | 4 |
| Thermal | Solid State | 48 hours | 105 | ~10% | 1 |
| Photolytic | Solution (in Methanol) | 24 hours | 25 | ~30% | 3 |
Table 1: Hypothetical Forced Degradation Data for this compound.
| Parameter | Condition | Hypothetical Result |
| Solution Stability | ||
| pH 3 (in buffer) | 25°C for 48 hours | Stable (<5% degradation) |
| pH 7 (in buffer) | 25°C for 48 hours | Moderate degradation (~10%) |
| pH 9 (in buffer) | 25°C for 48 hours | Significant degradation (>20%) |
| Solid-State Stability | ||
| 40°C / 75% RH | 3 months | Stable (<2% degradation) |
| 60°C | 1 month | Minor degradation (~5%) |
Table 2: Hypothetical Solution and Solid-State Stability of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
A control sample should be prepared by adding and neutralizing the acid at time zero.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
A control sample should be prepared by adding and neutralizing the base at time zero.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration of approximately 100 µg/mL for HPLC analysis.
-
A control sample should be prepared without H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a thin layer in a petri dish.
-
Heat in a thermostatic oven at 105°C for 48 hours.
-
After exposure, dissolve the solid in methanol to obtain a concentration of approximately 100 µg/mL for HPLC analysis.
-
A control sample should be stored at room temperature.
-
-
Photolytic Degradation (Solution):
-
Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Analyze all the stressed and control samples using a suitable HPLC method (e.g., C18 column, gradient elution with water/acetonitrile mobile phase, PDA detection).
-
Calculate the percentage degradation by comparing the peak area of this compound in the stressed sample with that in the control sample.
-
Assess the peak purity of the this compound peak in the presence of degradation products.
-
Mandatory Visualizations
References
Technical Support Center: Quantification of Danshenxinkun B by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the accurate quantification of Danshenxinkun B.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the quantification of this compound?
A1: A good starting point for developing an HPLC method for this compound, based on methods for structurally similar tanshinones, would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, incorporating an acid modifier like formic or phosphoric acid to improve peak shape.
Q2: How should I prepare my Salvia miltiorrhiza (Danshen) sample for this compound analysis?
A2: A common method involves ultrasonic extraction of the powdered plant material with a solvent like methanol or a methanol/water mixture. The resulting extract should then be filtered through a 0.45 µm filter before injection into the HPLC system to prevent clogging and protect the column.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for quinone compounds like this compound can be caused by several factors. A primary cause is often secondary interactions between the analyte and active silanol groups on the silica-based column packing. To address this, try adjusting the mobile phase pH to suppress silanol ionization (a lower pH is generally better), using a highly end-capped column, or adding a competitive base to the mobile phase. Another potential cause is column overload, which can be addressed by injecting a smaller sample volume or diluting the sample.[1][2][3][4]
Q4: I am observing ghost peaks in my chromatogram. What could be the source?
A4: Ghost peaks can arise from several sources, including impurities in the mobile phase, contamination from the sample preparation process, or carryover from a previous injection. Ensure you are using high-purity HPLC-grade solvents and freshly prepared mobile phase. A thorough cleaning of the injector and system with a strong solvent can help eliminate carryover.
Q5: How can I validate my HPLC method for this compound quantification?
A5: Method validation should be performed according to ICH guidelines and typically includes assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This proposed method is a starting point for optimization and is based on established methods for similar compounds found in Salvia miltiorrhiza.
| Parameter | Recommended Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-20 min, 30-70% B20-25 min, 70-90% B25-30 min, 90-30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Sample Preparation Protocol
-
Grinding: Grind the dried roots of Salvia miltiorrhiza into a fine powder (approximately 40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powder into a centrifuge tube. Add 25 mL of methanol and vortex to mix.
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: The sample is now ready for injection into the HPLC system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH. | - Use a highly end-capped C18 column.- Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid).- Reduce sample concentration or injection volume. |
| Peak Fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Dilute the sample.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Clogged inlet frit of the column.- Column void or channeling. | - Reverse and flush the column (if permissible by the manufacturer).- Replace the column frit or the entire column. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase.- Use fresh, high-purity solvents.- Replace the detector lamp. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare mobile phase accurately and mix thoroughly.- Use a column oven for stable temperature control.- Check the pump for leaks and ensure proper functioning. |
| Low Sensitivity | - Incorrect detection wavelength.- Sample degradation. | - Determine the UV maximum of this compound for optimal detection.- Ensure proper storage of samples and standards (protect from light and heat). |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Danshenxinkun B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale purification of Danshenxinkun B.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound purification.
Issue 1: Low Yield of this compound in Crude Extract
Q: We are experiencing a lower than expected yield of this compound after initial extraction from Salvia miltiorrhiza. What are the potential causes and solutions?
A: Low yields of this compound in the crude extract can stem from several factors related to the raw material and extraction process. Here's a breakdown of potential causes and troubleshooting steps:
-
Raw Material Quality: The concentration of active components in Salvia miltiorrhiza can vary significantly based on the plant's origin, cultivation, and harvesting time.[1] It is crucial to source high-quality, properly identified raw material.
-
Solution: Implement rigorous quality control of the botanical raw material, including macroscopic and microscopic identification, and chemical fingerprinting (e.g., by HPTLC or HPLC) to ensure consistency.[2]
-
-
Extraction Solvent and Method: this compound is a lipophilic compound, and the choice of solvent is critical for efficient extraction.[3][4]
-
Solution: Employ a non-polar or semi-polar solvent system. Ethanol-n-hexane mixtures have been shown to be effective for extracting tanshinones.[5] For large-scale operations, consider optimizing the solvent-to-solid ratio and extraction time to maximize yield while minimizing solvent usage. Methods like ultrasonic-assisted extraction can improve efficiency and reduce extraction time.[3]
-
-
Post-Harvest Processing: The drying process of the raw plant material can impact the content of active compounds.[6]
-
Solution: Ensure that the post-harvest drying and storage conditions are controlled to prevent degradation of tanshinones.
-
Issue 2: Poor Resolution and Co-elution in Chromatographic Purification
Q: During the scale-up of our chromatographic purification, we are struggling to separate this compound from other structurally similar tanshinones. How can we improve the resolution?
A: Achieving high purity on a large scale is often challenging due to the presence of numerous structurally related tanshinones in the crude extract.[3][4] High-Speed Counter-Current Chromatography (HSCCC) is a commonly used technique for separating these compounds.[3][5]
-
Solvent System Optimization: The choice of the two-phase solvent system in HSCCC is the most critical factor for achieving good separation.
-
Solution: Systematically screen and optimize the solvent system. A common system for tanshinones is a hexane-ethanol-water mixture. The ratios can be adjusted to fine-tune the partition coefficients of the target compounds.[5] Stepwise elution with different solvent system compositions can also be employed to separate compounds with different polarities in a single run.
-
-
Loading Capacity: Overloading the chromatography column is a common issue in scale-up that leads to poor separation.
-
Solution: Determine the optimal loading capacity for your specific column and solvent system. While HSCCC generally offers high loading capacity, exceeding this limit will compromise resolution.
-
-
Flow Rate: The flow rate of the mobile phase can affect the separation efficiency.
-
Solution: Optimize the flow rate to find a balance between separation time and resolution. A lower flow rate generally improves resolution but increases the run time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound from a laboratory to an industrial scale?
A1: The main challenges include:
-
Maintaining Resolution and Purity: Achieving the same high purity at a larger scale can be difficult due to the increased complexity of the process and the higher sample loading.
-
Economic Feasibility: The cost of solvents, energy consumption, and specialized equipment like industrial-scale HSCCC systems can be significant.
-
Process Robustness and Reproducibility: Ensuring consistent results from batch to batch is crucial for pharmaceutical production and requires well-controlled processes.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies for purity, impurity profiling, and process validation is a major hurdle.
Q2: Is this compound susceptible to degradation during large-scale purification?
A2: While specific degradation kinetics for this compound are not extensively published, tanshinones, in general, can be sensitive to factors like heat, light, and pH. Prolonged exposure to high temperatures during extraction and solvent evaporation should be minimized. The use of methods like ultrasonic-assisted extraction can be beneficial as they often operate at lower temperatures.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradation products and establish stable storage and processing conditions.
Q3: What are the common impurities found in commercial Danshen extracts that could interfere with this compound purification?
A3: Commercial Danshen extracts are complex mixtures containing numerous tanshinones and other compounds.[1][7] Common impurities that may co-elute with this compound include other structurally similar tanshinones such as cryptotanshinone, tanshinone I, and tanshinone IIA.[3][4][5] Additionally, depending on the extraction method, hydrophilic compounds like salvianolic acids could also be present, although they are typically removed in earlier partitioning steps due to their different polarity.[8] The quality and composition of the raw plant material can also introduce variability and potential contaminants.[1]
Q4: What are the key considerations for developing a crystallization process for this compound at an industrial scale?
A4: A successful industrial crystallization process for an active pharmaceutical ingredient (API) like this compound requires careful control over several parameters to ensure consistent crystal form (polymorphism), size distribution, and purity. Key considerations include:
-
Solvent Selection: The choice of solvent or solvent mixture is critical and will influence solubility, crystal habit, and the potential for solvate formation.
-
Supersaturation Control: The rate of cooling, anti-solvent addition, or solvent evaporation must be carefully controlled to maintain the desired level of supersaturation, which affects nucleation and crystal growth.
-
Seeding Strategy: Using seed crystals of the desired polymorphic form can help to control the final crystal form and size.
-
Mixing: Proper agitation is necessary to ensure uniform temperature and concentration throughout the crystallizer, which promotes consistent crystal growth.
-
Polymorphism: It is crucial to identify and characterize all possible polymorphic forms of this compound, as different forms can have different physical properties, including solubility and bioavailability.[9][10]
Data Presentation
Table 1: Comparison of Laboratory-Scale HSCCC Purification Methods for Tanshinones from Salvia miltiorrhiza
| Compound | Solvent System (v/v/v) | Purity (%) | Reference |
| This compound | n-hexane-ethanol-water (stepwise elution) | 94.3 | [5] |
| Cryptotanshinone | n-hexane-ethanol-water (stepwise elution) | 98.8 | [5] |
| Tanshinone I | n-hexane-ethanol-water (stepwise elution) | 93.5 | [5] |
| Tanshinone IIA | n-hexane-ethanol-water (stepwise elution) | 96.8 | [5] |
| Dihydrotanshinone I | light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | 97.6 | [5] |
| Cryptotanshinone | light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | 99.0 | [5] |
| Tanshinone I | light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | 99.1 | [5] |
| Tanshinone IIA | light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5) | 99.3 | [5] |
Note: This table presents data from laboratory-scale experiments and should be used as a reference for developing large-scale processes. The achievable purity at an industrial scale may vary.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Tanshinones
-
Milling: Grind the dried roots of Salvia miltiorrhiza to a coarse powder.
-
Extraction:
-
Macerate the powdered material with an ethanol-n-hexane (1:1, v/v) mixture at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous agitation for 24 hours. Alternatively, use ultrasonic-assisted extraction for a shorter duration (e.g., 2 hours).
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
To enrich the tanshinone fraction, the crude extract can be partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% methanol). The tanshinones will preferentially partition into the non-polar layer.
-
Separate the layers and concentrate the non-polar fraction to yield a tanshinone-enriched extract.
-
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
Prepare the two-phase solvent system. A common starting point is a mixture of n-hexane, ethanol, and water. A stepwise elution may be necessary, starting with a less polar mobile phase and increasing its polarity. For example, System A: n-hexane-ethanol-water (10:5.5:4.5, v/v) and System B: n-hexane-ethanol-water (10:7:3, v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC System Equilibration:
-
Fill the HSCCC column with the stationary phase (typically the upper phase for tanshinones).
-
Pump the mobile phase through the column at the desired flow rate until hydrodynamic equilibrium is reached, as indicated by a clear mobile phase eluting from the column. Maintain a constant rotation speed.
-
-
Sample Injection:
-
Dissolve the tanshinone-enriched extract in a small volume of the mobile phase.
-
Inject the sample into the column through the sample loop.
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase. If using a stepwise elution, switch to the next solvent system after a predetermined time or volume.
-
Collect fractions of the eluent at regular intervals.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by a suitable method, such as HPLC or TLC, to identify the fractions containing this compound at the desired purity.
-
Pool the pure fractions containing this compound.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
- 1. Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products’ Quality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal size, shape, and conformational changes drive both the disappearance and reappearance of ritonavir polymorphs in the mill - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing interference from other tanshinones in Danshenxinkun B analysis
Welcome to the technical support center for the analysis of Danshenxinkun B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference from other tanshinones during the quantification of this compound in Salvia miltiorrhiza (Danshen) extracts.
Frequently Asked Questions (FAQs)
Q1: What are the major tanshinones in Salvia miltiorrhiza that can interfere with this compound analysis?
A1: The most abundant tanshinones in Danshen that often co-elute with or have similar physicochemical properties to minor tanshinones like this compound are Cryptotanshinone (CT), Tanshinone I (T1), and Tanshinone IIA (T2A). Dihydrotanshinone I is another major tanshinone to consider. Due to their structural similarities and significantly higher concentrations, these compounds are the primary sources of interference in the chromatographic analysis of this compound.
Q2: What are the key physicochemical differences between this compound and the major interfering tanshinones?
A2: Understanding the differences in polarity and lipophilicity is crucial for developing effective separation methods. This compound has a slightly different polarity profile compared to the major tanshinones, which can be exploited for chromatographic separation. Below is a comparison of their key physicochemical properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C18H16O3 | 280.3 | 3.6 | 54.4 |
| Cryptotanshinone | C19H20O3 | 296.4 | 3.9 | 43.4 |
| Tanshinone I | C18H12O3 | 276.3 | 3.7 | 43.4 |
| Tanshinone IIA | C19H18O3 | 294.3 | 3.8 | 43.4 |
Data sourced from PubChem.[1]
Q3: Which analytical technique is most suitable for the quantitative analysis of this compound in a complex Danshen matrix?
A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most recommended technique.[2] Its high resolution and sensitivity allow for the separation and accurate quantification of minor components like this compound, even in the presence of high-concentration interfering compounds. The use of Multiple Reaction Monitoring (MRM) in MS/MS provides excellent selectivity by monitoring specific precursor-product ion transitions for each analyte.[2][3]
Q4: Are there any alternative methods for separating this compound from other tanshinones?
A4: Yes, High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative separation of this compound from other tanshinones.[4] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.[4] Stepwise elution with a suitable solvent system can yield highly purified fractions of individual tanshinones.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides practical solutions.
Issue 1: Peak Co-elution of this compound with Other Tanshinones
Symptoms:
-
Poor peak resolution between this compound and an adjacent peak.
-
Asymmetrical peak shape (e.g., shoulder or tailing) for the this compound peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Selectivity | 1. Modify Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Introducing a different organic solvent (e.g., using methanol instead of acetonitrile) can alter selectivity. The addition of a small amount of acid, like formic acid, can improve peak shape and resolution.[5] 2. Change Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. 3. Optimize Gradient Elution: A shallower gradient around the elution time of this compound can improve separation from closely eluting compounds. |
| Low Column Efficiency | 1. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm for UPLC) and a longer length to increase the number of theoretical plates and improve resolution. 2. Check for Column Degradation: If peak shape has deteriorated over time, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent or replace it if necessary. |
| Sample Overload | 1. Dilute the Sample: High concentrations of major tanshinones can lead to broad peaks that overlap with minor components. Diluting the sample extract can improve peak shape and resolution. 2. Reduce Injection Volume: Injecting a smaller volume can prevent overloading the column. |
Issue 2: Low Sensitivity for this compound
Symptoms:
-
Low signal-to-noise ratio for the this compound peak.
-
Difficulty in accurate integration of the peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal MS/MS Parameters | 1. Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the ionization of this compound.[6] 2. Select Optimal MRM Transitions: Infuse a standard solution of this compound to determine the precursor ion and the most intense and specific product ions for the MRM transition. |
| Matrix Effects | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components that can suppress the ionization of this compound. 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analytes of interest to compensate for matrix effects. |
| Low Concentration in the Extract | 1. Enrich the Sample: If the concentration of this compound is below the limit of quantification, consider an enrichment step during sample preparation, such as liquid-liquid extraction or a concentration step after SPE. |
Experimental Protocols
UPLC-MS/MS Method for Simultaneous Quantification
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Weigh 0.5 g of powdered Salvia miltiorrhiza root and add 50 mL of methanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from 10% to 90% B over 5 minutes, hold at 90% B for 2 minutes, and then re-equilibrate at 10% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize based on instrument manufacturer's recommendations.
-
MRM Transitions: To be determined by infusing standard solutions of this compound and other tanshinones of interest.
-
High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
This protocol provides a starting point for the preparative separation of this compound.
-
Sample Preparation:
-
Extract powdered Salvia miltiorrhiza root with a suitable organic solvent (e.g., methanol or ethanol) using reflux or ultrasonication.
-
Evaporate the solvent to obtain a crude extract.
-
-
HSCCC System and Solvent System:
-
Apparatus: A preparative HSCCC instrument.
-
Two-Phase Solvent System: A common system for separating tanshinones is a mixture of n-hexane-ethanol-water. The ratios need to be optimized to achieve the desired separation.
-
Elution Mode: Stepwise elution is often employed, where the composition of the mobile phase is changed in steps to elute compounds with different polarities.[4]
-
-
General Procedure:
-
Equilibrate the HSCCC column by pumping the stationary phase.
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Begin the separation by pumping the mobile phase at a constant flow rate while the column is rotating.
-
Collect fractions at regular intervals.
-
Analyze the collected fractions by HPLC or UPLC-MS/MS to identify the fractions containing pure this compound.
-
Visualizations
Experimental Workflow for this compound Analysis
References
- 1. This compound | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. Simultaneous Determination of Four Tanshinones by UPLC-TQ/MS and Their Pharmacokinetic Application after Administration of Single Ethanol Extract of Danshen Combined with Water Extract in Normal and Adenine-Induced Chronic Renal Failure Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Danshenxinkun B B Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Danshenxinkun B in B cell culture experiments. The information is compiled from studies on Danshen and its active components, including Tanshinones and Salvianolic acids, and should be adapted as necessary for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects on B cells?
This compound is a compound derived from Salvia miltiorrhiza (Danshen). While direct studies on this compound's specific effects on B cells are limited in the readily available literature, research on the broader extracts and active components of Danshen, such as Tanshinone IIA and Salvianolic acid B, can provide insights. These compounds have been shown to possess immunomodulatory and anti-inflammatory properties.[1][2] For instance, components of Danshen can influence lymphocyte populations and cytokine production.[1][2] It is suggested that Danshen may affect B cell function through various signaling pathways, potentially impacting proliferation, apoptosis, and antibody production.
Q2: What are the general mechanisms of action for compounds from Danshen that might be relevant to B cell experiments?
Compounds from Danshen, particularly Tanshinones, have been shown to modulate several key signaling pathways that are crucial for B cell function. These include:
-
NF-κB Signaling Pathway: Tanshinone IIA has been observed to suppress the activation of the NF-κB signaling pathway.[3] This pathway is central to B cell survival, activation, and differentiation.
-
JAK/STAT3 Signaling Pathway: Tanshinone IIA can also abrogate the JAK/STAT3 signaling pathway.[3] The STAT3 pathway, in particular, plays a role in B cell proliferation and survival.
-
PI3K/Akt Signaling Pathway: This pathway is another target of Danshen compounds and is critical for B cell growth and survival.[3][4]
-
MAPK Signaling Pathway: Components of Danshen have been shown to influence the MAPK signaling pathway, which is involved in a wide range of cellular processes including B cell activation and proliferation.[5]
Understanding these pathways can help in designing experiments and troubleshooting unexpected results.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability or Proliferation Results
Q: My B cells show lower-than-expected viability or proliferation after treatment with this compound. What could be the cause?
A: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Concentration Optimization: The effects of Danshen compounds can be dose-dependent. A concentration that is optimal for one cell type may be cytotoxic to another.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your specific B cell line or primary B cells. Start with a wide range of concentrations based on literature values for related compounds.
-
| Compound | Cell Line | Effective Concentration | Observed Effect | Reference |
| Tanshinone IIA | Various Cancer Cells | Varies | Inhibition of proliferation, induction of apoptosis | [3] |
| Danshensu (DSU) | Detroit 551 | 100 μM | Increased cell viability | [6] |
| Salvianolic Acid B (SAB) | Detroit 551 | Not specified to increase viability | May decrease viability at high concentrations | [6] |
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your B cells.
-
Recommendation: Run a vehicle control with the same concentration of solvent used in your experimental wells.
-
-
Cell Health: The initial health and passage number of your B cells can significantly impact their response to treatment.
Q: I am observing an unexpected increase in B cell proliferation. What should I investigate?
A: While many Danshen compounds are reported to have anti-proliferative effects, some components have been shown to enhance cell growth in specific contexts.[6]
-
Biphasic Effect: Some compounds exhibit a biphasic dose-response, where low concentrations stimulate proliferation and high concentrations are inhibitory.
-
Recommendation: Re-evaluate your dose-response curve to check for a biphasic effect.
-
-
Off-Target Effects: this compound might be indirectly affecting proliferation by modulating the secretion of growth factors or cytokines from a subpopulation of your B cells.
-
Recommendation: Analyze the cytokine profile in your culture supernatant using techniques like ELISA or a multiplex bead array.
-
Issue 2: Inconsistent or Non-Reproducible Results
Q: My experimental results with this compound vary significantly between experiments. How can I improve reproducibility?
A: Inconsistent results are a common challenge in cell culture experiments. Here are some key areas to focus on:
-
Reagent Consistency:
-
This compound Stock: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment from a master stock.
-
Media and Serum: Use the same lot of cell culture media and fetal bovine serum (FBS) for a set of related experiments, as lot-to-lot variability can be a significant factor.[7]
-
-
Experimental Protocol Standardization:
-
Cell Seeding Density: Maintain a consistent cell seeding density across all experiments.
-
Treatment Duration: Ensure the duration of this compound treatment is precisely controlled.
-
Assay Timing: Perform your viability or proliferation assays at a consistent time point after treatment.
-
-
Cell Culture Conditions:
-
CO2 Levels and pH: Regularly check and calibrate your incubator's CO2 levels to maintain a stable pH in the culture medium.[7]
-
Mycoplasma Contamination: Periodically test your cell cultures for mycoplasma contamination, which can alter cellular responses.
-
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific B cell line and experimental goals.
Protocol 1: B Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed B cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Treatment: After 24 hours, add varying concentrations of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the B cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-NF-κB, p-STAT3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: A generalized experimental workflow for studying the effects of this compound on B cells.
Caption: Potential signaling pathways in B cells modulated by compounds related to this compound.
References
- 1. Immunomodulatory Effects of Danshen (Salvia miltiorrhiza) in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuron Regeneration and Proliferation Effects of Danshen and Tanshinone IIA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Danshensu and Salvianolic Acid B from Salvia miltiorrhiza Bunge (Lamiaceae) on Cell Proliferation and Collagen and Melanin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. stemcell.com [stemcell.com]
Technical Support Center: Method Validation for Danshenxunxin B Analytical Procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Danshenxunxin B. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the quantification of Danshenxunxin B?
Q2: What are the critical parameters for method validation of an analytical procedure for Danshenxunxin B?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]
Q3: How can I ensure the specificity of my analytical method for Danshenxunxin B?
A3: Specificity is the ability to assess the analyte unequivocally in the presence of other components. For Danshenxunxin B, this includes other tanshinones, phenolic acids, and matrix components from the sample. Specificity can be demonstrated by:
-
Peak Purity Analysis: Using a DAD to check for co-eluting peaks.
-
Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the method can resolve Danshenxunxin B from these products.
-
Mass Spectrometric Detection: UPLC-MS/MS provides high specificity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[3][7]
Q4: What is a typical linear range for the quantification of Danshen constituents?
A4: The linear range will depend on the specific analytical method and detector sensitivity. For HPLC-DAD analysis of tanshinones, a typical range might be from 0.1 to 100 µg/mL. For the more sensitive UPLC-MS/MS, the range can be significantly lower, for instance, from 0.5 to 300 ng/mL for some Danshen components.[3][7]
Experimental Protocols
Proposed HPLC-DAD Method for Danshenxunxin B Analysis
This protocol is a proposed method adapted from established methods for similar tanshinone compounds.[6][8]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution using Acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
Gradient Program: 0-20 min, 30-60% A; 20-35 min, 60-80% A; 35-40 min, 80% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and transfer the powdered sample of Salvia miltiorrhiza to a conical flask.
-
Add a suitable extraction solvent (e.g., methanol or 70% ethanol).
-
Perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
4. Standard Preparation:
-
Prepare a stock solution of Danshenxunxin B standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.
Method Validation Summary
The following table summarizes the typical acceptance criteria for the validation of an analytical method for Danshenxunxin B.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of Danshenxunxin B from blank, placebo, or degradation products. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | To be established based on linearity, accuracy, and precision studies. |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0%. Intermediate Precision (Inter-day): ≤ 2.0%. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
Troubleshooting Guide
Chromatography Issues
Q: My peak for Danshenxunxin B is showing tailing. What could be the cause and how can I fix it?
A: Peak tailing for diterpenoids on C18 columns can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase may have unreacted silanol groups that interact with the analyte.
-
Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic or phosphoric acid) to suppress silanol ionization.[9] Using an end-capped C18 column can also minimize these interactions.
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column.
-
Solution: Flush the column with a strong solvent like isopropanol or methylene chloride (after an intermediate flush with isopropanol for reversed-phase columns).[10]
-
-
Column Overload: Injecting too concentrated a sample.
-
Solution: Dilute the sample and re-inject.
-
Q: I am observing ghost peaks in my chromatogram. What should I do?
A: Ghost peaks can be frustrating. Here are common causes and solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.
-
-
Carryover from Autosampler: Residue from a previous, more concentrated sample is injected.
-
Solution: Optimize the needle wash procedure in the autosampler method. Use a strong wash solvent.
-
-
Late Eluting Compounds: Components from a previous injection eluting in the current run.
-
Solution: Extend the run time or add a high-organic wash step at the end of your gradient to elute all compounds.
-
UPLC-MS/MS Specific Issues
Q: I am experiencing poor ionization and low sensitivity for Danshenxunxin B in ESI-MS. What can I do?
A: Diterpenoids can sometimes exhibit poor ionization.
-
Ionization Mode: Danshenxunxin B, like other tanshinones, is more likely to ionize efficiently in positive electrospray ionization (ESI+) mode, forming [M+H]⁺ or [M+Na]⁺ adducts.[1]
-
Mobile Phase Additives: The presence of additives can significantly enhance ionization.
-
Solution: Add a small amount of formic acid (0.1%) or ammonium formate to the mobile phase to promote protonation.
-
-
Source Parameters: The settings of the ESI source are critical.
-
Solution: Optimize the capillary voltage, source temperature, and gas flows to maximize the signal for Danshenxunxin B.
-
Q: My results show high variability between injections. What are the likely causes for this in a UPLC-MS/MS system?
A: High variability can stem from several sources:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of Danshenxunxin B, leading to inconsistent results.[11]
-
Solution: Improve sample clean-up using solid-phase extraction (SPE). Modify the chromatographic method to separate Danshenxunxin B from interfering matrix components. An internal standard that is structurally similar to Danshenxunxin B can also help to compensate for matrix effects.
-
-
In-source Degradation: The analyte may be degrading in the hot ESI source.
-
Solution: Reduce the source temperature and optimize other source parameters to find a balance between efficient desolvation and analyte stability.
-
-
System Contamination: Buildup of non-volatile salts or matrix components in the ion source or mass spectrometer inlet.
-
Solution: Perform regular cleaning of the ion source components as recommended by the instrument manufacturer.
-
Visualizations
Caption: Experimental workflow for the analysis of Danshenxunxin B.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. Quality Evaluation and Chemical Markers Screening of Salvia miltiorrhiza Bge. (Danshen) Based on HPLC Fingerprints and HPLC-MSn Coupled with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. agilent.com [agilent.com]
- 11. [PDF] Pitfalls in LC-MS (-MS ) Analysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Addressing Batch-to-Batch Variability of Danshen Extracts for Danshenxinkun B Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Danshen (Salvia miltiorrhiza) extracts, specifically in the context of Danshenxinkun B research. The inherent variability of botanical extracts presents a significant challenge to the reproducibility and reliability of experimental results. This resource aims to provide practical solutions to mitigate these challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments due to the batch-to-batch variability of Danshen extracts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent bioactivity (e.g., cell viability, signaling pathway modulation) between different extract batches. | Variation in the concentration of active compounds, including this compound and other synergistic or antagonistic molecules.[1][2] | 1. Pre-screen new batches: Before use in large-scale experiments, test each new batch in a small-scale bioassay to determine its potency and compare it to previous batches. 2. Normalize extract concentration: If the concentration of a key marker compound (e.g., Salvianolic Acid B or a specific tanshinone) is known, adjust the extract concentration to normalize the amount of the marker compound per treatment. 3. Use a reference standard: If available, include a standardized Danshen extract as a positive control in your experiments to benchmark the activity of new batches. |
| Unexpected cytotoxicity or off-target effects observed with a new batch of extract. | The presence of contaminants, such as heavy metals or pesticides, or a different profile of secondary metabolites.[1] The extraction solvent and method can also influence the final composition. | 1. Request a Certificate of Analysis (CoA): Obtain a CoA from the supplier for each batch, detailing the phytochemical profile, heavy metal analysis, and pesticide residues. 2. Perform in-house quality control: Conduct your own analytical characterization (e.g., HPLC, HPTLC) to confirm the identity and purity of the extract. 3. Test a dose-response curve: Always perform a dose-response experiment with each new batch to identify the optimal non-toxic concentration range. |
| Poor solubility or precipitation of the extract in cell culture media. | Differences in the extraction method or the ratio of hydrophilic to lipophilic compounds between batches. | 1. Optimize solubilization: Test different solubilizing agents (e.g., DMSO, ethanol) and concentrations. Ensure the final solvent concentration is not toxic to your cells. 2. Prepare fresh stock solutions: Prepare stock solutions immediately before use and visually inspect for any precipitation. 3. Filter the extract solution: Use a sterile syringe filter (0.22 µm) to remove any undissolved particles before adding to the cell culture media. |
| Difficulty replicating results from published studies. | The Danshen extract used in the original study may have had a different phytochemical profile due to its origin, processing, or extraction method. | 1. Characterize your extract: Perform a thorough chemical analysis of your Danshen extract and compare it to the characterization data from the published study, if available. 2. Source from the same supplier: If possible, obtain the extract from the same supplier mentioned in the publication. 3. Focus on purified compounds: For mechanistic studies, consider using purified this compound alongside the extract to confirm that the observed effects are attributable to this specific compound. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in Danshen research?
A1: this compound is a diterpenoid quinone compound found in Danshen (Salvia miltiorrhiza).[3] It is recognized for its antioxidant properties.[3] Diterpenoids, as a class, are major lipophilic active components in Danshen and have been shown to possess a wide range of biological activities, including anti-inflammatory, cardiovascular protective, and anti-cancer effects.[3][4] Research on this compound aims to elucidate its specific contribution to the overall therapeutic effects of Danshen.
Q2: What are the primary factors contributing to the batch-to-batch variability of Danshen extracts?
A2: The chemical composition of Danshen extracts can vary significantly due to several factors, including:
-
Geographical Origin and Cultivation: Differences in soil composition, climate, and cultivation practices can alter the phytochemical profile of the plant.
-
Harvesting Time: The concentration of active compounds can fluctuate with the age of the plant and the season of harvest.
-
Processing and Storage: Post-harvest processing methods such as drying and storage conditions can lead to degradation or transformation of chemical constituents.
-
Extraction Method: The choice of solvent (e.g., water, ethanol, methanol) and extraction technique (e.g., reflux, sonication) will selectively isolate different classes of compounds, altering the final extract composition.[1]
Q3: What are the key chemical markers to look for when assessing the quality of a Danshen extract for this compound research?
A3: While this compound is the compound of interest, it is also important to quantify other major active components to ensure a degree of consistency between batches. Key markers include:
-
Lipophilic Diterpenoid Quinones: Besides this compound, other tanshinones like Tanshinone I, Tanshinone IIA, and Cryptotanshinone are important markers for the lipophilic fraction.
-
Hydrophilic Phenolic Acids: Salvianolic acid B is the most abundant and commonly used marker for the hydrophilic fraction. Other phenolic acids include Danshensu and Protocatechuic aldehyde.
Q4: How can I standardize my Danshen extract in the lab?
A4: While complete standardization is challenging, you can implement the following to improve consistency:
-
Analytical Characterization: Use techniques like HPLC or HPTLC to generate a chemical fingerprint of each batch.
-
Quantification of Marker Compounds: Quantify the concentration of one or more key marker compounds (e.g., Salvianolic Acid B and Tanshinone IIA) using a validated HPLC method.
-
Bioassay-Based Standardization: In addition to chemical analysis, you can standardize based on a relevant biological activity. This involves determining the concentration of the extract that produces a consistent biological effect (e.g., 50% inhibition of a specific enzyme or signaling pathway).
Experimental Protocols
HPLC-UV Method for the Quantification of Major Diterpenoid Quinones in Danshen Extract
This protocol provides a general method for the simultaneous determination of key tanshinones. It should be optimized and validated for your specific instrument and extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (HPLC grade)
-
Reference standards for this compound (if available), Cryptotanshinone, Tanshinone I, and Tanshinone IIA.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of each reference standard in methanol. From these, prepare a mixed working standard solution and a series of dilutions for the calibration curve.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the dried Danshen extract powder.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Allow the solution to cool to room temperature and adjust to the final volume with methanol in a 25 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of (A) acetonitrile and (B) 0.1% aqueous phosphoric acid.
-
Gradient Program: A starting concentration of around 50-60% A, increasing to 90-100% A over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set the detector to monitor at the maximum absorbance wavelengths for the compounds of interest (e.g., around 270 nm for tanshinones).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the peaks in the sample chromatogram by comparing the retention times with the standards.
-
Quantify the amount of each tanshinone in the extract using the calibration curve.
-
HPTLC Fingerprinting of Danshen Extract
This protocol provides a method for generating a chemical fingerprint of Danshen extracts to visually assess batch-to-batch consistency.
Instrumentation:
-
High-Performance Thin-Layer Chromatography (HPTLC) system including an applicator, developing chamber, and scanner/documentation system.
-
HPTLC plates (e.g., silica gel 60 F254).
Reagents:
-
Methanol (HPLC grade)
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Formic acid (analytical grade)
-
Anisaldehyde-sulfuric acid reagent for derivatization.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a solution of a reference Danshen extract or individual standards in methanol.
-
Prepare solutions of the Danshen extract batches to be tested in methanol at the same concentration.
-
-
Application:
-
Apply the standard and sample solutions as bands on the HPTLC plate using the applicator.
-
-
Development:
-
Develop the plate in a saturated developing chamber with a mobile phase such as Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v).
-
Allow the mobile phase to migrate to a defined distance (e.g., 8 cm).
-
Dry the plate thoroughly.
-
-
Detection and Documentation:
-
Examine the plate under UV light at 254 nm and 366 nm and capture the images.
-
Derivatize the plate by dipping it in anisaldehyde-sulfuric acid reagent and heating it until the colors develop.
-
Document the plate under white light.
-
-
Analysis:
-
Compare the fingerprint of the test batches to the reference standard. Look for the presence, absence, and relative intensity of the bands. The retention factor (Rf) values and the color of the bands should be consistent for a given batch.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by Danshen Diterpenoid Quinones
While specific research on this compound is emerging, the broader class of diterpenoid quinones found in Danshen, such as Tanshinone IIA, has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and oxidative stress. Given its structural similarity and known antioxidant activity, this compound may exert its effects through similar mechanisms.
Caption: Inferred signaling pathways for this compound.
Experimental Workflow for Assessing Batch-to-Batch Variability
This workflow outlines a systematic approach to managing and mitigating the impact of Danshen extract variability in your research.
Caption: Workflow for quality control of Danshen extracts.
References
- 1. reposit.haw-hamburg.de [reposit.haw-hamburg.de]
- 2. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Danshenxinkun B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Danshenxinkun B in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a lipophilic compound, and like many other tanshinones isolated from Salvia miltiorrhiza, it is poorly soluble in water. This low aqueous solubility is a primary factor limiting its dissolution in the gastrointestinal tract, which is a prerequisite for absorption and, consequently, results in low oral bioavailability. Furthermore, tanshinones can be subject to first-pass metabolism in the liver and efflux back into the intestinal lumen by transporters like P-glycoprotein, further reducing systemic exposure.[1]
Q2: What are the most common strategies to improve the oral bioavailability of lipophilic compounds like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. The most common and effective methods for lipophilic compounds include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.[2][3][4][5][6][7][8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Lipid-Based Formulations (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS): These formulations can improve the solubilization of the drug in the gastrointestinal fluids and facilitate its absorption through the lymphatic pathway, bypassing first-pass metabolism.[9]
Q3: How can I analyze the concentration of this compound in plasma samples from animal studies?
A3: A sensitive and specific analytical method is crucial for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and effective method for the simultaneous determination of various bioactive constituents of Danshen, including tanshinones, in rat plasma.[10][11][12]
Troubleshooting Guides
Formulation: Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | Poor solubility of this compound in the chosen solvent or carrier during preparation. | - Screen for solvents in which both this compound and the carrier have good solubility. - For melt extrusion methods, ensure the processing temperature is sufficient to dissolve the drug in the molten carrier without causing degradation. |
| The drug recrystallizes during storage, leading to decreased dissolution. | The amorphous solid dispersion is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. | - Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. - Incorporate a secondary polymer to further inhibit crystallization. - Store the solid dispersion under controlled temperature and humidity conditions. |
| The dissolution rate of the solid dispersion is not significantly improved. | The drug is not molecularly dispersed within the carrier. Insufficient wetting of the solid dispersion particles. | - Confirm the amorphous state of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[2][4][5][6] - Use a carrier with better hydrophilic properties or include a surfactant in the formulation. |
Formulation: Nanosuspensions
| Issue | Possible Cause | Troubleshooting Steps |
| Particle size of the nanosuspension is too large or shows a wide distribution. | Insufficient energy input during homogenization or milling. Inappropriate stabilizer concentration. | - Increase the number of homogenization cycles or the milling time. - Optimize the concentration of the stabilizer; too little may not prevent particle aggregation, while too much can have adverse effects. |
| The nanosuspension aggregates or shows crystal growth upon storage. | Ostwald ripening or agglomeration due to insufficient stabilization. | - Select a stabilizer that provides effective steric or electrostatic repulsion between particles. A combination of stabilizers may be beneficial.[13] - Lyophilize the nanosuspension into a solid powder with a suitable cryoprotectant to improve long-term stability. |
| Difficulty in redispersing lyophilized nanosuspension powder. | Irreversible particle aggregation during the freeze-drying process. | - Optimize the type and concentration of the cryoprotectant (e.g., mannitol, trehalose). - Investigate the freezing rate and drying parameters of the lyophilization cycle. |
Animal Studies
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between individual animals. | Differences in gastrointestinal physiology (e.g., gastric emptying time, pH). Food effects. | - Ensure animals are fasted for a consistent period before dosing. - Administer the formulation at a consistent time of day. - Increase the number of animals per group to improve statistical power. |
| Unexpectedly low bioavailability despite using an enhanced formulation. | The formulation may not be stable in the gastrointestinal environment. The drug may be a strong substrate for efflux transporters like P-glycoprotein. | - Evaluate the in vitro release of the drug from the formulation in simulated gastric and intestinal fluids. - Consider co-administration with a P-glycoprotein inhibitor (e.g., verapamil) in a research setting to investigate the role of efflux transporters.[1] |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from animal studies on tanshinones, which can serve as a reference for this compound due to their structural and physicochemical similarities.
Table 1: Pharmacokinetic Parameters of Tanshinone IIA after Oral Administration in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability Improvement |
| Tanshinone IIA Suspension (Control) | 50 | 45.6 ± 12.3 | 0.5 | 189.7 ± 45.2 | - |
| Tanshinone IIA Solid Dispersion (with Silica Nanoparticles) | 50 | 78.9 ± 15.1 | 0.25 | 240.9 ± 51.7 | 1.27-fold |
| Tanshinone IIA Lipid Nanocapsules | 25 | 150.3 ± 25.8 | 2.0 | 1650.4 ± 340.1 | 3.6-fold (AUC normalized) |
Data for Tanshinone IIA solid dispersion and suspension are adapted from a study by Jiang et al. (2013). Data for lipid nanocapsules are adapted from a study by Abdel-Mottaleb et al. (2020). Relative bioavailability is calculated based on the AUC values.
Experimental Protocols
Preparation of a Tanshinone Solid Dispersion by Spray-Drying
This protocol is based on methodologies for preparing solid dispersions of poorly soluble drugs like Tanshinone IIA and can be adapted for this compound.[5][6]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, or silica nanoparticles)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Spray dryer
-
Analytical balance, magnetic stirrer, and glassware
Method:
-
Solution Preparation:
-
Accurately weigh this compound and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:5 w/w).
-
Dissolve both components in a suitable organic solvent under constant stirring until a clear solution is obtained.
-
-
Spray-Drying:
-
Set the parameters of the spray dryer. Typical starting parameters for a lab-scale spray dryer are:
-
Inlet temperature: 100-140°C
-
Outlet temperature: 70-90°C
-
Feed pump rate: 3-5 mL/min
-
Aspirator rate: 80-100%
-
-
Feed the solution into the spray dryer.
-
The solvent rapidly evaporates, resulting in the formation of a solid dispersion powder.
-
-
Collection and Post-Processing:
-
Collect the dried powder from the cyclone separator.
-
To ensure complete removal of the residual solvent, the powder can be further dried in a vacuum oven at 40°C for 24 hours.
-
-
Characterization:
-
The resulting solid dispersion should be characterized for drug content, dissolution rate, particle morphology (Scanning Electron Microscopy - SEM), and physical state (PXRD and DSC).
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before drug administration, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving this compound suspension and test group receiving the enhanced formulation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis software.
-
Visualizations
Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and evaluating enhanced bioavailability formulations.
Factors Affecting Oral Bioavailability of this compound
Caption: Key factors influencing the oral bioavailability of this compound.
Signaling Pathway of Tanshinone Metabolism and Efflux
Caption: Metabolic and efflux pathways affecting tanshinone bioavailability.
References
- 1. Role of P-glycoprotein in the intestinal absorption of tanshinone IIA, a major active ingredient in the root of Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterizations of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterisation of solid dispersions of tanshinone IIA, cryptotanshinone and total tanshinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, characterization, and in vivo evaluation of tanshinone IIA solid dispersions with silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. scispace.com [scispace.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic interactions induced by content variation of major water-soluble components of Danshen preparation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 12. [Comparative pharmacokinetic study of sodium Danshensu and Salvia miltiorrhiza injection in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Danshenxinkun B and Tanshinone IIA in Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine widely recognized for its therapeutic applications in cardiovascular diseases. Among its numerous bioactive components, the lipophilic compound Tanshinone IIA and the water-soluble compound Danshenxinkun B (Magnesium Tanshinoate B) have garnered significant attention for their cardioprotective effects. This guide provides a detailed, objective comparison of this compound and Tanshinone IIA, focusing on their performance in preclinical cardiovascular models of cardiac hypertrophy, apoptosis, and fibrosis. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping mechanisms of these two promising therapeutic agents.
Comparative Efficacy in Cardiovascular Models
While direct head-to-head comparative studies are limited, the existing body of research provides valuable insights into the individual effects of this compound and Tanshinone IIA on key pathological processes in cardiovascular disease.
Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. Both this compound and Tanshinone IIA have demonstrated inhibitory effects on cardiac hypertrophy, albeit through potentially different signaling pathways.
Tanshinone IIA has been shown to attenuate cardiac hypertrophy by inhibiting the calcineurin/NFATc3 signaling pathway[1]. It also downregulates the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC)[2].
This compound (Magnesium Tanshinoate B) , on the other hand, is suggested to contribute to the antihypertensive effects of Danshen, which can indirectly mitigate pressure overload-induced cardiac hypertrophy. Studies on magnesium supplementation have shown its potential to ameliorate cardiac hypertrophy[3].
| Feature | This compound (Magnesium Tanshinoate B) | Tanshinone IIA |
| Effect on Cardiac Hypertrophy | Indirect evidence suggests amelioration, potentially through blood pressure reduction. | Demonstrated inhibition of cardiomyocyte hypertrophy. |
| Key Molecular Targets | Not yet fully elucidated for direct anti-hypertrophic effects. | Calcineurin, NFATc3, ANP, BNP, β-MHC. |
| Reported Mechanism | Potential reduction of cardiac workload. | Inhibition of the Calcineurin/NFATc3 signaling pathway. |
Cardiomyocyte Apoptosis
Cardiomyocyte apoptosis, or programmed cell death, is a critical contributor to the loss of functional myocardium in various cardiac pathologies, including myocardial infarction and heart failure. Both compounds exhibit anti-apoptotic properties.
This compound (Magnesium Tanshinoate B) has been shown to protect endothelial cells from oxidized lipoprotein-induced apoptosis by inhibiting the JNK signaling pathway, cytochrome c release, and caspase-3 activation.
Tanshinone IIA protects cardiomyocytes from apoptosis induced by oxidative stress and ischemia/reperfusion injury[4][5]. Its anti-apoptotic mechanisms involve the regulation of the Bcl-2/Bax ratio, inhibition of caspase-3 activity, and modulation of the PI3K/Akt and MAPK signaling pathways.
| Feature | This compound (Magnesium Tanshinoate B) | Tanshinone IIA |
| Effect on Cardiomyocyte Apoptosis | Protective effect demonstrated in endothelial cells. | Demonstrated protection of cardiomyocytes from apoptosis. |
| Key Molecular Targets | JNK, Cytochrome c, Caspase-3. | Bcl-2, Bax, Caspase-3, PI3K/Akt, MAPK. |
| Reported Mechanism | Inhibition of the JNK signaling pathway. | Modulation of Bcl-2 family proteins and activation of pro-survival signaling pathways. |
Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart and diastolic dysfunction. Both compounds have shown potential in mitigating cardiac fibrosis.
This compound (Magnesium Tanshinoate B) has been investigated for its anti-fibrotic effects in other tissues, such as the lungs, by inhibiting the TGF-β/Smad signaling pathway[6]. While direct evidence in cardiac fibrosis is still emerging, studies on magnesium have shown its ability to suppress cardiac fibrosis[7][8].
Tanshinone IIA has been reported to attenuate cardiac fibrosis by inhibiting the proliferation of cardiac fibroblasts and reducing collagen synthesis.
| Feature | This compound (Magnesium Tanshinoate B) | Tanshinone IIA |
| Effect on Cardiac Fibrosis | Anti-fibrotic effects demonstrated in other tissues; magnesium component suggests potential cardiac benefit. | Demonstrated attenuation of cardiac fibrosis. |
| Key Molecular Targets | TGF-β/Smad (in other tissues). | Cardiac fibroblast proliferation and collagen synthesis. |
| Reported Mechanism | Inhibition of TGF-β/Smad signaling (in other tissues). | Direct inhibition of fibroblast activity. |
Signaling Pathways
The cardioprotective effects of this compound and Tanshinone IIA are mediated by their modulation of complex intracellular signaling networks.
This compound (Magnesium Tanshinoate B) Signaling
This compound's cardiovascular effects appear to be significantly linked to its influence on endothelial function and its anti-apoptotic properties. A key pathway identified is the inhibition of the JNK signaling cascade, which is crucial in mediating apoptosis in response to cellular stress.
Figure 1. Signaling pathway of this compound in preventing endothelial cell apoptosis.
Tanshinone IIA Signaling
Tanshinone IIA exerts its cardioprotective effects through a multi-pronged approach, targeting hypertrophy, apoptosis, and fibrosis via several interconnected signaling pathways. In cardiac hypertrophy, it inhibits the calcineurin-NFAT pathway. Its anti-apoptotic effects are mediated through the PI3K/Akt survival pathway and by modulating the balance of pro- and anti-apoptotic Bcl-2 family proteins.
Figure 2. Key signaling pathways modulated by Tanshinone IIA in cardioprotection.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing cardiac hypertrophy and apoptosis, drawn from studies on these compounds.
Assessment of Cardiac Hypertrophy (In Vitro)
Cell Culture and Treatment:
-
Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.
-
Cells are stimulated with a hypertrophic agonist (e.g., phenylephrine, angiotensin II, or isoproterenol) in the presence or absence of varying concentrations of the test compound (this compound or Tanshinone IIA) for a specified duration (e.g., 48 hours).
Measurement of Cell Size:
-
Cells are fixed and stained with a fluorescent dye that labels the cytoplasm or cytoskeleton (e.g., phalloidin).
-
Images are captured using fluorescence microscopy, and the cell surface area is quantified using image analysis software.
Gene Expression Analysis:
-
Total RNA is extracted from the treated cells.
-
Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of hypertrophic markers such as ANP, BNP, and β-MHC.
Assessment of Cardiomyocyte Apoptosis (In Vitro)
Induction of Apoptosis:
-
Cardiomyocytes (e.g., H9c2 cells or primary cardiomyocytes) are subjected to an apoptotic stimulus, such as hydrogen peroxide (H₂O₂), staurosporine, or simulated ischemia/reperfusion.
-
Cells are pre-treated with the test compound for a defined period before the apoptotic insult.
TUNEL Assay:
-
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on fixed cells to detect DNA fragmentation, a hallmark of apoptosis.
-
The percentage of TUNEL-positive cells is determined by fluorescence microscopy.
Caspase Activity Assay:
-
Cell lysates are prepared from treated cells.
-
The activity of key executioner caspases, such as caspase-3, is measured using a colorimetric or fluorometric substrate-based assay.
Figure 3. General experimental workflow for in vitro cardiovascular model analysis.
Conclusion
Both this compound and Tanshinone IIA, derived from the medicinal plant Danshen, exhibit significant cardioprotective properties in preclinical models. Tanshinone IIA, a lipophilic compound, has been more extensively studied and demonstrates direct inhibitory effects on cardiac hypertrophy, apoptosis, and fibrosis through modulation of multiple signaling pathways. This compound, a water-soluble component, shows promise in protecting against apoptosis and may indirectly affect cardiac hypertrophy through its influence on vascular function.
The available data suggests that these two compounds may have distinct yet complementary mechanisms of action. Future research, particularly direct comparative studies under standardized experimental conditions, is warranted to fully elucidate their relative efficacy and potential for synergistic application in the treatment of cardiovascular diseases. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel cardiovascular therapies based on these natural products.
References
- 1. Magnesium for the prevention and treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone IIA: A Promising Natural Cardioprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tanshinone IIA protects cardiac myocytes against oxidative stress-triggered damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Magnesium enhances cardiomyocyte proliferation and suppresses cardiac fibrosis induced by chronic ACTH exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Danshenxinkun B and Salvianolic Acid B: Unveiling the Therapeutic Potential of Two Key Danshen Bioactives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Danshenxinkun B and salvianolic acid B, two prominent bioactive compounds isolated from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). While both compounds contribute to the therapeutic effects of Danshen, they belong to distinct chemical classes and exhibit different pharmacological profiles. This analysis aims to delineate their individual characteristics, mechanisms of action, and therapeutic potential, supported by available experimental data.
Physicochemical and Pharmacokinetic Profiles
This compound is a lipophilic diterpenoid belonging to the tanshinone family, while salvianolic acid B is a hydrophilic phenolic acid. This fundamental difference in their chemical nature significantly influences their solubility, bioavailability, and pharmacokinetic properties.
| Property | This compound | Salvianolic Acid B |
| Chemical Class | Diterpenoid (Tanshinone) | Phenolic Acid |
| Molecular Formula | C18H16O3[1] | C36H30O16[2] |
| Molecular Weight | 280.32 g/mol [1][3] | 718.61 g/mol [2][4] |
| Solubility | Lipophilic (soluble in organic solvents)[5] | Hydrophilic (water-soluble)[4][6] |
| Bioavailability | Generally low oral bioavailability for tanshinones[7] | Low oral bioavailability, but injections improve it[8] |
| Plasma Protein Binding | High for tanshinones[9] | High (89.2% ± 1.8% in human plasma, 92.5% ± 1.5% in rat plasma)[9] |
| Metabolism | Primarily hepatic metabolism for tanshinones | Undergoes methylation and glucuronidation |
| Excretion | Primarily biliary excretion for tanshinones[9] | Biliary and urinary excretion[9] |
| Half-life (t1/2) | Varies among different tanshinones | Short elimination half-life (α phase: 3.1 ± 0.1 min, β phase: 31.5 ± 3.2 min in rats)[9] |
Note: Specific pharmacokinetic data for this compound is limited. The data presented is based on the general characteristics of the tanshinone class of compounds.
Comparative Biological Activities and Mechanisms of Action
Both this compound (as a tanshinone) and salvianolic acid B have demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of cardiovascular disease and cancer. However, their mechanisms of action differ, reflecting their distinct chemical structures.
| Biological Activity | This compound (as a Tanshinone) | Salvianolic Acid B |
| Cardiovascular Effects | Cardioprotective, anti-atherosclerotic, anti-thrombotic, vasorelaxant effects.[10] | Cardioprotective, anti-atherosclerotic, anti-thrombotic, vasorelaxant, improves microcirculation.[6][10] |
| Anticancer Effects | Induces apoptosis and ferroptosis in cancer cells, inhibits proliferation and metastasis.[11] | Induces apoptosis and autophagy, inhibits proliferation, migration, and angiogenesis.[6][12] |
| Anti-inflammatory Effects | Inhibits production of pro-inflammatory cytokines.[10] | Potent anti-inflammatory effects by inhibiting NF-κB and other inflammatory pathways.[6][10] |
| Antioxidant Effects | Scavenges free radicals.[10] | Potent antioxidant and free radical scavenger.[6][10] |
| Neuroprotective Effects | Reported for some tanshinones.[10] | Protects neurons from oxidative damage and apoptosis.[10] |
| Hepatoprotective Effects | Reported for some tanshinones.[10] | Protects against liver damage.[10] |
Signaling Pathways
The distinct mechanisms of action of these two compounds are evident in the signaling pathways they modulate.
Salvianolic Acid B Signaling Pathways
Salvianolic acid B exerts its pleiotropic effects by modulating a complex network of signaling pathways. Its antioxidant and anti-inflammatory actions are central to its therapeutic efficacy.
This compound (Tanshinone) Signaling Pathways
While specific pathways for this compound are not well-documented, the general mechanisms for tanshinones involve the induction of apoptosis and inhibition of cancer cell proliferation through various pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the biological activities of salvianolic acid B.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of salvianolic acid B.
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of salvianolic acid B in a suitable solvent (e.g., methanol or water).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the salvianolic acid B solution to the wells. A control well should contain only the solvent.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[13][14]
Anti-inflammatory Activity Assessment: Measurement of Nitric Oxide (NO) Production in Macrophages
Objective: To evaluate the inhibitory effect of salvianolic acid B on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of salvianolic acid B for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours). A control group should not be treated with LPS or the compound, and another group should be treated with LPS only.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the inhibitory effect of salvianolic acid B on NO production by comparing the nitrite levels in the treated groups with the LPS-only group.
Anticancer Activity Assessment: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of salvianolic acid B on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of salvianolic acid B for different time points (e.g., 24, 48, 72 hours). Control wells should be treated with the vehicle only.
-
After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours (e.g., 4 hours).
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control group.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.[15]
Summary and Future Directions
This comparative analysis highlights the distinct yet complementary pharmacological profiles of this compound and salvianolic acid B. Salvianolic acid B, a hydrophilic phenolic acid, has been extensively studied, revealing its potent antioxidant, anti-inflammatory, cardioprotective, and anticancer activities through the modulation of multiple signaling pathways. In contrast, this compound, a lipophilic tanshinone, is less characterized individually, but the tanshinone class is known for its significant anticancer and cardiovascular effects, often acting through different mechanisms than salvianolic acids.
The lack of specific data for this compound underscores the need for further research to elucidate its unique pharmacological properties and mechanisms of action. Direct comparative studies between this compound and salvianolic acid B in various disease models are warranted to better understand their relative efficacy and potential for synergistic effects. Such studies will be invaluable for the rational development of novel therapeutics based on these promising natural products.
Experimental Workflow for Comparative Analysis
References
- 1. This compound | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B | C36H30O16 | CID 6451084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Salvianolic acid B = 94 HPLC 121521-90-2 [sigmaaldrich.com]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 9. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 10. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the antioxidant activity and enriching salvianolic acids by the fermentation of Salvia miltiorrhizae with Geomyces luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Danshenxinkun B: A Comparative Guide
Danshenxinkun B, a lipophilic diterpenoid quinone isolated from the renowned traditional Chinese medicine Danshen (Salvia miltiorrhiza), represents a promising candidate for modern drug development.[1] As a member of the tanshinone family, it shares a structural backbone with other bioactive compounds known for their extensive pharmacological effects. This guide provides a comparative analysis of this compound's potential therapeutic targets and efficacy, contextualized within the broader family of tanshinones and other therapeutic alternatives. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Comparative Analysis of Therapeutic Targets and Efficacy
While specific research on this compound is still emerging, the well-documented activities of its chemical relatives, such as Tanshinone IIA, Cryptotanshinone, and Tanshinone I, provide a strong basis for validating its therapeutic potential. The primary therapeutic areas for these compounds include cardiovascular diseases, cancer, and neurodegenerative disorders.[1][2][3]
Table 1: Comparison of Anti-inflammatory Activity of Danshen Constituents
| Compound/Extract | Model | Key Biomarkers Inhibited | IC50 / Effective Concentration | Reference |
| Danshen-Sanqi Extract (8:2) | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO), TNF-α, MCP-1 | > 1.24 mg/mL (synergistic inhibition) | [4] |
| Danshen Extract | LPS-stimulated RAW264.7 cells | MCP-1 | 1.39 mg/mL | [4] |
| Tanshinone I, Cryptotanshinone, Dihydrotanshinone I, Tanshinone IIA | LPS-stimulated RAW264.7 cells | iNOS-induced NO, TNF-α, IL-1β, PGE2, MCP-1 | Not specified | [4] |
Table 2: Comparison of Anticancer Activity of Tanshinones
| Compound | Cancer Cell Line | Key Effects | IC50 / Effective Concentration | Reference |
| Tanshinone IIA | MCF-7 (Breast Cancer) | Inhibits colony formation and BrdU incorporation, induces apoptosis | 0.25 mg/ml | [5] |
| Tanshinone I | MCF-7, MDA-MB-231 (Breast Cancer) | Induces G0/G1 phase arrest (MCF-7), S and G2/M phase arrest (MDA-MB-231) | Not specified | [5] |
| Dihydroisotanshinone I (DT) | Prostate Cancer Cells | Inhibits migration by interrupting macrophage-cancer cell crosstalk (inhibits CCL2/STAT3 axis) | Not specified | [6] |
| Cryptotanshinone | Esophageal Cancer Cells | Induces apoptosis via the Janus kinase-2/STAT3 signaling pathway | Not specified | [7] |
| Danshen Alcohol Extract | Oral Squamous Carcinoma Cells (HSC-3) | Induced apoptosis, inhibited XIAP, activated caspase-3 | Not specified | [8] |
Key Signaling Pathways and Therapeutic Targets
The therapeutic effects of tanshinones, and by extension this compound, are attributed to their ability to modulate multiple signaling pathways. Network pharmacology and experimental studies have identified several key pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Sodium danshensu has been shown to exert neuroprotective effects against cerebral ischemia-reperfusion injury by activating the PI3K/Akt signal pathway.[9] The active components of Danshen Decoction were also found to reduce cell damage in H9c2 cells by regulating core targets including Akt1.[10][11]
-
NF-κB Signaling Pathway: A key regulator of inflammation, the NF-κB pathway is a common target for the anti-inflammatory effects of Danshen. Tanshinones can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 by suppressing NF-κB activation.[12][13]
-
STAT3 Signaling Pathway: This pathway is often implicated in cancer progression. Dihydroisotanshinone I and Cryptotanshinone have demonstrated anticancer effects by inhibiting the STAT3 signaling pathway in prostate and esophageal cancer cells, respectively.[6][7]
-
MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli. Miltirone, a tanshinone, has been shown to attenuate colonic inflammation by downregulating the TLR4/p38 MAPK/NF-κB p65 pathway.[13]
Below is a generalized diagram of the signaling pathways potentially modulated by this compound, based on the known actions of other tanshinones.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical efficacy of Danshen preparation in the treatment of vascular cognitive impairment: A systematic review and meta-analysis [frontiersin.org]
- 4. Synergistic Effects of Danshen (Salvia Miltiorrhiza Radix et Rhizoma) and Sanqi (Notoginseng Radix et Rhizoma) Combination in Inhibiting Inflammation Mediators in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 6. Anti-cancer effect of danshen and dihydroisotanshinone I on prostate cancer: targeting the crosstalk between macrophages and cancer cells via inhibition of the STAT3/CCL2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Danshen for improving clinical outcomes in patients with bladder cancer: a retrospective, population-based study [frontiersin.org]
- 8. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect and underlying mechanism of sodium danshensu [3-(3,4-dihydroxyphenyl) lactic acid from Radix and Rhizoma Salviae miltiorrhizae = Danshen] against cerebral ischemia and reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Network Pharmacology Analysis and Experimental Verification Strategies Reveal the Action Mechanism of Danshen Decoction in Treating Ischemic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 13. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
Danshenxinkun B: A Head-to-Head Comparison with Standard-of-Care Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
Danshenxinkun B, a lipophilic diterpenoid isolated from the dried root of Salvia miltiorrhiza (Danshen), is emerging as a compound of interest in cardiovascular research. Danshen has a long history in traditional Chinese medicine for treating cardiovascular ailments, and modern research is beginning to elucidate the pharmacological activities of its individual components.[1] This guide provides a head-to-head comparison of this compound with current standard-of-care drugs for cardiovascular disease, including statins, beta-blockers, and antiplatelet agents. The comparison is based on available preclinical data and focuses on the mechanisms of action and potential therapeutic effects.
Executive Summary
While direct head-to-head clinical trials are lacking, preclinical evidence suggests that this compound may exert cardioprotective effects through various mechanisms, including anti-inflammatory, antioxidant, and anti-atherosclerotic properties. Standard-of-care drugs, on the other hand, have well-established efficacy and safety profiles backed by extensive clinical data. This guide aims to present the current, albeit limited, experimental data for this compound alongside the established profiles of standard therapies to inform future research and drug development efforts.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct comparative studies, this section presents available quantitative data for this compound and standard-of-care drugs, sourced from various preclinical studies. It is important to note that these values are from different experimental setups and should be interpreted with caution.
Table 1: Comparison of Anti-inflammatory and Vasorelaxant Effects
| Drug Class | Specific Drug | Target/Assay | Result (IC50/EC50) | Reference |
| Danshen Compound | This compound | Data Not Available | - | - |
| Danshensu (related compound) | ADP-induced platelet aggregation | Dose-dependent inhibition (10.5% at 15 mg/kg, 14.6% at 30 mg/kg, 23.5% at 60 mg/kg) | [2] | |
| Danshensu (related compound) | AA-induced platelet aggregation | Dose-dependent inhibition (13.9% at 15 mg/kg, 17.9% at 30 mg/kg, 21.5% at 60 mg/kg) | [2] | |
| Salvianolic acid B (related compound) | 5-HT-precontracted coronary artery relaxation | IC50: 147.9 +/- 17.4 µg/ml | [3] | |
| Statin | Atorvastatin | HMG-CoA Reductase Inhibition | Data Not Available | - |
| Beta-blocker | Metoprolol | Beta-1 Adrenergic Receptor Blockade | Data Not Available | - |
| Antiplatelet | Aspirin | COX-1 Inhibition | Irreversible | [4] |
Table 2: Comparison of Effects on Atherosclerosis Markers
| Drug Class | Specific Drug | Experimental Model | Key Findings | Reference |
| Danshen Compound | Danshen-Shanzha herb pair | Atherosclerotic rat model | Reduced TC, TG, LDL-C; Increased HDL-C; Decreased IL-1β, IL-18 | [5][6] |
| Compound Danshen Tablet | Hyperlipidemic mice | Reduced aortic lipid deposition; Reduced vascular endothelial cell apoptosis | [7] | |
| Statin | Atorvastatin | Animal models | Lowers plasma cholesterol and lipoprotein levels | [8] |
| Beta-blocker | Metoprolol | Not directly anti-atherosclerotic | Reduces cardiac workload | [9][10] |
| Antiplatelet | Aspirin | Not directly anti-atherosclerotic | Prevents thrombus formation on existing plaques | [4][11] |
Mechanism of Action and Signaling Pathways
This compound
The precise signaling pathways modulated by this compound are still under investigation. However, studies on Danshen and its other constituents suggest potential involvement of several key pathways in its cardiovascular effects.
-
Anti-inflammatory Effects: Danshen compounds have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12][13][14] This pathway is crucial in the development of atherosclerosis.
-
Cardioprotective Effects: Research on Danshen extracts points towards the modulation of the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival and apoptosis.[15][16][17][18] By potentially activating these pathways, this compound may protect cardiomyocytes from ischemic injury.
Diagram 1: Postulated Signaling Pathway for Danshen Compounds in Cardioprotection
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Danshensu on Platelet Aggregation and Thrombosis: In Vivo Arteriovenous Shunt and Venous Thrombosis Models in Rats | PLOS One [journals.plos.org]
- 3. Salvianolic acid B, an aqueous component of danshen (Salvia miltiorrhiza), relaxes rat coronary artery by inhibition of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Shenkangling intervention on the MAPK pathway in rats with doxorubicin-induced nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects and mechanisms of Danshen-Shanzha herb-pair for atherosclerosis treatment using network pharmacology and experimental pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Water Soluble Danshen Extracts on Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative Atherosclerosis Models: Advancing Pathophysiology and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 13. Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Salvia miltiorrhiza Bge. (Danshen) for Inflammatory Bowel Disease: Clinical Evidence and Network Pharmacology-Based Strategy for Developing Supplementary Medical Application [frontiersin.org]
- 15. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 16. Compound Danshen Dripping Pill ameliorates post ischemic myocardial inflammation through synergistically regulating MAPK, PI3K/AKT and PPAR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Danshen-Gegen decoction exerts proliferative effect on rat cardiac myoblasts H9c2 via MAPK and insulin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Network Pharmacology and Experimental Verification: SanQi-DanShen Treats Coronary Heart Disease by Inhibiting the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Danshenxinkun B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Danshenxinkun B, a bioactive diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). While direct cross-validation studies for this compound are not extensively documented, this document synthesizes and compares the performance of common analytical techniques used for the analysis of closely related and structurally similar tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone. The presented data, compiled from various validated studies, can serve as a valuable resource for selecting and implementing appropriate analytical methods in research, quality control, and pharmacokinetic studies involving this compound.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). These methods are evaluated based on their performance parameters, including linearity, sensitivity, precision, and accuracy.
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance data for HPLC-DAD/UV and UPLC-MS/MS methods for the analysis of major tanshinones. This data provides a baseline for estimating the expected performance for this compound analysis.
Table 1: Performance Characteristics of HPLC-DAD/UV Methods for Tanshinone Analysis
| Analyte | Linearity (R²) | Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Cryptotanshinone | ≥ 0.9998 | 0.06 - 1.2 | 0.019 | 0.062 | 96.49 - 102.16 | < 3.01 | [1][2][3] |
| Tanshinone I | ≥ 0.9998 | 0.25 - 5.0 | 0.082 | 0.25 | 96.49 - 102.16 | < 3.01 | [1][2][3] |
| Tanshinone IIA | ≥ 0.9998 | 0.85 - 17 | 0.255 | 0.85 | 96.49 - 102.16 | < 3.01 | [1][2][3] |
Table 2: Performance Characteristics of UPLC-MS/MS Methods for Tanshinone Analysis
| Analyte | Linearity (R²) | Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |
| Cryptotanshinone | > 0.9990 | 0.5 - 500 | 0.0002 | 0.0008 | 92.5 - 106.2 | < 14.59 | [4] |
| Tanshinone I | > 0.9990 | 0.5 - 500 | 0.0002 | 0.0008 | 92.5 - 106.2 | < 14.59 | [4] |
| Tanshinone IIA | > 0.9990 | 1.0 - 1000 | 0.0002 | 0.0008 | 92.5 - 106.2 | < 14.59 | [4] |
| Dihydrotanshinone I | > 0.9990 | 0.5 - 500 | 0.0002 | 0.0008 | 92.5 - 106.2 | < 14.59 | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for tanshinone analysis and can be adapted for this compound.
Sample Preparation: Extraction of Tanshinones from Salvia miltiorrhiza
A common and efficient method for extracting tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza is ultrasonic-assisted extraction.[5]
-
Protocol:
-
Weigh 0.5 g of powdered Salvia miltiorrhiza root into a centrifuge tube.
-
Add 50 mL of methanol.
-
Sonication in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm membrane prior to HPLC or UPLC-MS/MS analysis.
-
HPLC-DAD/UV Method
This method is suitable for the quantification of major tanshinones and is the official method in the Chinese Pharmacopoeia for quality control of Danshen.[6]
-
Instrumentation: Agilent 1260 Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[1][2][3]
-
Column: Agilent XDB C18 reversed-phase column (4.6 x 250 mm, 5 µm).[1][2][3]
-
Mobile Phase: Gradient elution with acetonitrile and 0.1% aqueous phosphoric acid.[1][2][3]
-
Detection Wavelength: 270 nm for tanshinone IIA and 280 nm for simultaneous determination of multiple tanshinones.[1][2][3][6]
-
Column Temperature: 30 °C.
UPLC-MS/MS Method
This method offers higher sensitivity and selectivity, making it ideal for the analysis of tanshinones in complex matrices such as biological fluids.[4][7]
-
Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Column: UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase: Gradient elution with acetonitrile and water, both containing 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions need to be optimized for this compound.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures.
Caption: Workflow for this compound analysis by HPLC-DAD/UV.
References
- 1. A simple and reliable method for distinguishing danshen in salvia: simultaneous quantification of six active compositions by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 8. mdpi.com [mdpi.com]
Synergistic effects of Danshenxinkun B with other Danshen compounds
A notable gap in current research exists regarding the specific synergistic effects of Danshenxinkun B with other compounds found in Danshen (Salvia miltiorrhiza). Extensive literature searches did not yield specific studies detailing the synergistic interactions of this compound. Research on the synergistic properties of Danshen constituents has predominantly focused on its most abundant and pharmacologically prominent components: the lipophilic tanshinones (e.g., Tanshinone IIA, Dihydrotanshinone I) and the hydrophilic phenolic acids (e.g., Salvianolic Acid B).
This guide, therefore, provides a comparative overview of the documented synergistic effects of these major Danshen compounds, offering insights into the cooperative mechanisms that contribute to the overall therapeutic efficacy of Danshen. The presented data is based on studies investigating the combination of Danshen with other herbal extracts, particularly Sanqi (Panax notoginseng), a common pairing in traditional formulations.
Anti-inflammatory Synergy of Danshen and Sanqi Compounds
A study investigating the anti-inflammatory effects of Danshen and Sanqi extracts, both individually and in combination, provides valuable quantitative data on their synergistic potential. The study evaluated the inhibition of nitric oxide (NO), tumor necrosis factor (TNF), and monocyte chemoattractant protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the half-maximal inhibitory concentrations (IC50) for the individual extracts and their optimal synergistic combination (Danshen:Sanqi 8:2 ratio).
| Inhibitory Target | Danshen (DS) IC50 (mg/mL) | Sanqi (SQ) IC50 (mg/mL) | DS-SQ (8:2) Combination IC50 (mg/mL) | Synergistic Effect |
| Nitric Oxide (NO) | 2.19 | 2.06 | 0.34 - 2.98 (range for all ratios) | Synergistic at concentrations > 1.24 mg/mL[1] |
| Tumor Necrosis Factor (TNF) | 1.43 | 1.71 | 0.61 - 1.29 (range for all ratios) | Synergistic at concentrations > 1.89 mg/mL[1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 1.39 | 1.87 | 0.69 - 1.94 (range for all ratios) | Synergistic at concentrations > 2.17 mg/mL[1] |
Table 1: IC50 values for the inhibition of inflammatory mediators by Danshen and Sanqi extracts and their combination. Data sourced from a study on RAW264.7 cells.[1]
The data clearly indicates that the combination of Danshen and Sanqi extracts at an 8:2 ratio exhibits a more potent inhibitory effect on the production of key inflammatory mediators compared to the individual extracts, demonstrating a synergistic interaction.[1]
Experimental Protocols
Cell Culture and Treatment
RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of Danshen extract, Sanqi extract, or their combinations for 2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay
NO production was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite was calculated from a sodium nitrite standard curve.
TNF and MCP-1 Measurement
The concentrations of TNF and MCP-1 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Synergy Analysis
The interaction between Danshen and Sanqi was analyzed using the combination index (CI) and isobologram models. A CI value of less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Experimental Workflow
The synergistic anti-inflammatory effects of Danshen compounds are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response.
Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory target of Danshen and Sanqi compounds.
The general workflow for investigating the synergistic effects of herbal compounds is a multi-step process involving extraction, cell-based assays, and data analysis.
Caption: General experimental workflow for assessing synergistic anti-inflammatory effects of herbal extracts.
Conclusion
While specific data on the synergistic effects of this compound remains elusive, the existing body of research strongly supports the synergistic interactions among other major Danshen compounds, particularly in the context of anti-inflammatory and cardiovascular effects. The studies on Danshen and Sanqi combinations highlight the potential for enhanced therapeutic outcomes through multi-component and multi-target mechanisms. Further research is warranted to elucidate the pharmacological profile of less-studied compounds like this compound and their potential contributions to the synergistic efficacy of Danshen. This would provide a more complete understanding of the complex interplay of phytochemicals within this important traditional medicine.
References
In Vivo Validation of In Vitro Anti-inflammatory Findings for Major Components of Danshen (Salvia miltiorrhiza)
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory properties of the major active components isolated from Danshen (Salvia miltiorrhiza), a traditional Chinese medicine. While Danshenxinkun B is a known constituent of Danshen, specific studies validating its in vitro anti-inflammatory findings with in vivo models are not extensively available in the current body of scientific literature. Therefore, this guide focuses on the well-researched lipophilic and hydrophilic components of Danshen, namely Tanshinone IIA and Salvianolic acid B, as representative examples to illustrate the plant's therapeutic potential. The data presented herein is intended to serve as a valuable resource for researchers investigating the anti-inflammatory mechanisms of Danshen and its derivatives.
Comparative Efficacy in Lipopolysaccharide-Induced Acute Lung Injury
Lipopolysaccharide (LPS)-induced acute lung injury (ALI) is a widely used animal model to study acute inflammation. The following tables summarize the in vitro and corresponding in vivo findings for key components of Danshen in mitigating inflammatory responses in this model.
Table 1: In Vitro Anti-inflammatory Effects of Danshen Components
| Compound | Cell Line | Stimulant | Key In Vitro Findings |
| Tanshinone IIA | RAW 264.7 Macrophages | LPS | - Inhibition of nitric oxide (NO) production. - Reduced secretion of TNF-α, IL-6, and IL-1β. - Decreased protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). - Attenuated nuclear translocation of NF-κB. |
| Salvianolic Acid B | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | - Decreased expression of VCAM-1 and ICAM-1. - Reduced secretion of IL-6 and IL-8. - Inhibition of NF-κB activation. |
| Dexamethasone | RAW 264.7 Macrophages | LPS | - Inhibition of NO production. - Reduced secretion of TNF-α and IL-6. |
Table 2: In Vivo Validation in LPS-Induced Acute Lung Injury in Mice
| Treatment | Key In Vivo Findings |
| Tanshinone IIA | - Reduced infiltration of neutrophils in bronchoalveolar lavage fluid (BALF). - Decreased levels of TNF-α and IL-6 in BALF. - Attenuated lung edema and pathological changes. - Inhibited NF-κB activation in lung tissues. |
| Danhong Injection (contains Danshen) | - Significantly reduced neutrophil infiltration in BALF. - Decreased levels of TNF-α and IL-6 in BALF. - Inhibited protein extravasation in BALF and attenuated lung edema. - Inhibited NF-κB activation in lung tissues.[1] |
| Dexamethasone | - Reduced neutrophil infiltration in BALF. - Decreased levels of pro-inflammatory cytokines in the lung.[2][3] - Attenuated lung edema and histopathological changes.[2][3] |
Experimental Protocols
In Vitro Anti-inflammatory Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Tanshinone IIA) or vehicle for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS, 1 µg/mL) is added to the culture medium to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.
In Vivo Lipopolysaccharide-Induced Acute Lung Injury Model
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used for the experiment.
-
Treatment Groups: Mice are randomly divided into several groups: a control group, an LPS model group, and treatment groups receiving different doses of the test compound (e.g., Tanshinone IIA) or a positive control (e.g., Dexamethasone).
-
Induction of ALI: Mice are anesthetized, and LPS (5 mg/kg) in sterile saline is instilled intratracheally to induce acute lung injury. The control group receives sterile saline only.
-
Drug Administration: The test compound or Dexamethasone is administered (e.g., intraperitoneally) 1 hour before or after LPS challenge.
-
Sample Collection: 24 hours after LPS instillation, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels. Lung tissues are harvested for histopathological examination and western blot analysis.
-
Analysis: Total and differential cell counts in BALF are performed. Cytokine levels in BALF are measured by ELISA. Lung tissue sections are stained with hematoxylin and eosin (H&E) to assess lung injury. Protein expression of inflammatory mediators in lung tissue homogenates is analyzed by western blotting.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of Danshen and its components are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by Danshen components.
Caption: Modulation of the MAPK signaling pathway by Danshen components.
Caption: Experimental workflow for in vivo validation of in vitro findings.
References
- 1. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pedunculoside alleviates lipopolysaccharide-induced acute lung injury/acute respiratory distress syndrome by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Danshenxinkun B Across Salvia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Danshenxinkun B, a bioactive tanshinone found in various Salvia species. This document synthesizes quantitative data on the presence of this compound and related tanshinones, details experimental protocols for their analysis, and illustrates the key signaling pathways involved in their therapeutic effects.
This compound is a member of the tanshinone family, a class of lipophilic diterpenoids primarily isolated from the roots of Salvia miltiorrhiza (Danshen). These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities, including cardiovascular protection and anti-inflammatory effects. While Salvia miltiorrhiza is the most well-known source, other species of the Salvia genus also produce these valuable compounds, albeit in varying concentrations. Understanding these variations is crucial for quality control, standardization of herbal preparations, and the discovery of new therapeutic leads.
Quantitative Comparison of Tanshinones in Different Salvia Species
While specific quantitative data for this compound across a wide range of Salvia species is limited in publicly available research, studies on the content of structurally related and commercially significant tanshinones provide valuable insights into the chemical diversity within the genus. The following table summarizes the content of major tanshinones in Salvia miltiorrhiza and several other species, highlighting the variability in their production. This data is crucial for selecting appropriate plant sources for the extraction of specific tanshinones.
| Salvia Species | Cryptotanshinone (mg/g) | Tanshinone I (mg/g) | Tanshinone IIA (mg/g) | Dihydrotanshinone I (mg/g) | Reference |
| S. miltiorrhiza | 0.19 - 4.13 | 0.09 - 1.56 | 0.35 - 8.37 | 0.05 - 0.98 | [1][2] |
| S. przewalskii | 0.00 - 0.23 | 0.00 - 0.11 | 0.00 - 0.45 | Not Reported | [3] |
| S. bowleyana | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| S. trijuga | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| S. castanea | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| S. brachyloma | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
Note: The content of tanshinones can vary significantly based on the plant's origin, cultivation conditions, and harvesting time[2]. The data presented represents a range found in published studies. "Not Reported" indicates that specific quantitative data for that compound in the respective species was not found in the reviewed literature.
Experimental Protocols
Accurate quantification and comparison of this compound and other tanshinones rely on robust and validated experimental protocols. Below are detailed methodologies for the extraction, purification, and analysis of these compounds.
Extraction and Purification of Tanshinones
This protocol describes a general method for the extraction and purification of tanshinones from Salvia root material.
-
Sample Preparation: Air-dried roots of the Salvia species are ground into a fine powder.
-
Extraction: The powdered material is extracted with 70% methanol via reflux for one hour. The extraction is repeated four times.
-
Concentration: The combined extracts are evaporated to dryness under reduced pressure to yield the crude extract.
-
Purification (Optional): For isolation of individual tanshinones, the crude extract can be subjected to column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).
Quantification by High-Performance Liquid Chromatography (HPLC)
This method allows for the simultaneous quantification of multiple tanshinones.
-
Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).
-
0-15 min: 50-70% A
-
15-30 min: 70-90% A
-
30-40 min: 90% A
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Standard Preparation: Standard solutions of this compound and other tanshinones are prepared in methanol at various concentrations to generate a calibration curve.
-
Sample Analysis: The extracted samples are dissolved in methanol, filtered, and injected into the HPLC system. The peak areas are compared to the calibration curves to determine the concentration of each tanshinone.
Identification by HPLC-Mass Spectrometry (HPLC-MS)
For unambiguous identification of this compound and other tanshinones, HPLC coupled with mass spectrometry is employed.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for tanshinones.
-
Mass Analyzer: A time-of-flight (TOF) or triple quadrupole (QqQ) mass spectrometer can be used.
-
Data Analysis: The identification of compounds is based on their retention time and the mass-to-charge ratio (m/z) of their molecular ions and fragmentation patterns, compared with that of authentic standards.
Signaling Pathways and Biological Activities
The therapeutic effects of Danshen and its constituent tanshinones, including this compound, are attributed to their ability to modulate various cellular signaling pathways. The primary biological activities of interest are their cardiovascular protective and anti-inflammatory effects.
Cardiovascular Protective Effects
Danshen and its components have been shown to protect the cardiovascular system through multiple mechanisms. One of the key pathways involved is the HIF1α/VEGFA signaling pathway , which plays a crucial role in angiogenesis (the formation of new blood vessels). In the context of myocardial infarction, Danshen has been found to upregulate the expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and Vascular Endothelial Growth Factor A (VEGFA), promoting the formation of new blood vessels in the ischemic heart tissue and improving cardiac function[4][5].
Another important pathway is the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation. Danshensu, a water-soluble compound from Salvia miltiorrhiza, has been shown to activate this pathway, leading to the protection of myocardial cells from ischemia/reperfusion injury[6].
Anti-inflammatory Effects
Chronic inflammation is a key contributor to the pathogenesis of many diseases, including cardiovascular disorders. Tanshinones exhibit potent anti-inflammatory properties by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Tanshinones can inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines such as TNF-α and IL-6, and enzymes like iNOS and COX-2[6][7][8].
Visualizations of Key Processes
To further elucidate the experimental and biological processes discussed, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound.
Caption: Cardiovascular protection signaling pathways.
Caption: Anti-inflammatory signaling pathway.
References
- 1. Integrative quantitative and qualitative analysis for the quality evaluation and monitoring of Danshen medicines from different sources using HPLC-DAD and NIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Danshen (Salvia miltiorrhiza) on the Global Market: What Are the Implications for Products’ Quality? [frontiersin.org]
- 4. Cardiovascular effects of Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effectiveness and safety of Danshen injections in treatment of cardiac failure: a network meta-analysis [frontiersin.org]
- 6. Salvia miltiorrhizaBurge (Danshen): a golden herbal medicine in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Danshen Decoction? [synapse.patsnap.com]
- 8. A herbal formula containing roots of Salvia miltiorrhiza (Danshen) and Pueraria lobata (Gegen) inhibits inflammatory mediators in LPS-stimulated RAW 264.7 macrophages through inhibition of nuclear factor κB (NFκB) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Danshenxinkun B Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, a critical aspect of preclinical research is the ability to reproduce published findings. This guide addresses the current state of research surrounding Danshenxinkun B, a lesser-known diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen). After a comprehensive review of available scientific literature, it is evident that there is a significant scarcity of dedicated research on the specific biological activities, mechanisms of action, and reproducible experimental data for this compound.
While Danshen and its major bioactive components, such as Tanshinone IIA and Salvianolic Acid B, have been extensively studied for their therapeutic potential in cardiovascular diseases, inflammation, and cancer, this compound remains largely uncharacterized. Our in-depth search for quantitative data, detailed experimental protocols, and established signaling pathways for this compound did not yield sufficient information to conduct a comparative analysis or assess the reproducibility of research findings.
Limited Available Information on this compound
Reviews on the various chemical constituents of Danshen often list Danshenxinkun A, B, C, and D among the isolated compounds, but they do not provide further details on their individual biological activities.[1][2] The focus of the vast majority of pharmacological studies has been on the more abundant and biologically active constituents of the plant.
The Research Landscape of Salvia miltiorrhiza
The extensive body of research on Salvia miltiorrhiza provides a broader context for the potential activities of its lesser-studied components. The primary areas of investigation for Danshen and its major compounds include:
-
Cardiovascular Effects: Tanshinones and salvianolic acids are known to improve microcirculation, exert anti-inflammatory and antioxidant effects, and protect against myocardial ischemia.[3][4]
-
Anti-inflammatory Activity: Many compounds from Danshen have been shown to inhibit pro-inflammatory signaling pathways.
-
Anticancer Potential: Various tanshinones have demonstrated cytotoxic effects against different cancer cell lines and have been studied for their potential in cancer therapy.
It is plausible that this compound may share some of these general pharmacological properties. However, without specific experimental data, it is impossible to determine its potency, mechanism of action, or potential for therapeutic development.
Conclusion and Future Directions
The core requirement of assessing the reproducibility of this compound research findings cannot be met due to the current lack of published, in-depth studies on this specific compound. The scientific community has, to date, focused its efforts on the more prominent and abundant bioactive molecules within Salvia miltiorrhiza.
For researchers interested in the therapeutic potential of Danshen, the following recommendations are made:
-
Focus on Well-Characterized Compounds: A wealth of reproducible data is available for major tanshinones (e.g., Tanshinone I, Tanshinone IIA, Cryptotanshinone) and salvianolic acids. These compounds offer a more solid foundation for further research and drug development.
-
Pioneer Research on Minor Tanshinones: The lack of data on this compound and other minor tanshinones represents a research gap. Future studies could focus on the isolation, purification, and comprehensive biological evaluation of these less-studied compounds. Such research would be crucial in determining if they possess unique and potent therapeutic properties.
-
Comprehensive Phytochemical Analysis: When studying extracts of Salvia miltiorrhiza, it is important to perform thorough chemical characterization to understand the contribution of all constituents, including the less abundant ones, to the overall biological effect.
Until dedicated research on this compound is conducted and published, it is not possible to provide a comparative guide on its performance or the reproducibility of its biological effects. The information landscape for this particular compound is currently too sparse for a meaningful scientific assessment.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pharmacological Review of Tanshinones, Naturally Occurring Monomers from Salvia miltiorrhiza for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence Supporting Clinical Trials of Danshen Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danshen (Salvia miltiorrhiza) is a traditional Chinese medicine with a long history of use in treating cardiovascular diseases. Its therapeutic effects are attributed to a variety of bioactive compounds, broadly classified into tanshinones (lipophilic) and salvianolic acids (hydrophilic). While numerous compounds have been isolated and studied, Danshenxinkun B is a less-characterized diterpenoid. This guide provides a comparative overview of the robust preclinical evidence for the major active constituents of Danshen, which collectively support the rationale for advancing compounds like this compound into clinical trials for cardiovascular indications. The data presented here is primarily focused on well-studied analogues such as Tanshinone IIA and Danshensu, serving as a benchmark for the expected therapeutic potential of this compound.
Cardioprotective Effects: Mitigation of Myocardial Ischemia/Reperfusion Injury
Myocardial ischemia/reperfusion (I/R) injury is a major cause of morbidity and mortality. Preclinical studies have consistently demonstrated the ability of Danshen compounds to protect the heart from I/R-induced damage.
Table 1: Comparison of Cardioprotective Effects of Danshen Compounds in Animal Models of Myocardial I/R Injury
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Danshensu | Rat | N/A | Significantly reduced myocardium infarct size. | [1] |
| Danshen-Gegen Decoction | Rat | Low & High Dose | Improved rat heart function after I/R challenge and suppressed the release of damaging enzymes. | [2][3] |
| Tanshinone IIB | Rat (MCAo model) | N/A | Reduces focal infarct volume and neurological deficit. | [4] |
Experimental Protocol: Induction of Myocardial Ischemia/Reperfusion Injury in Rats
-
Animal Model : Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia : Rats are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneal).
-
Surgical Procedure :
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a silk suture.
-
Successful ischemia is confirmed by the appearance of a pale color in the myocardial tissue.
-
-
Ischemia and Reperfusion :
-
The LAD artery is occluded for 30 minutes.
-
The ligature is then released to allow for 3 hours of reperfusion.
-
-
Treatment : Danshen compounds or vehicle are administered intravenously or intraperitoneally at the onset of reperfusion.
-
Outcome Measures :
-
Infarct Size : The heart is stained with triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.
-
Cardiac Enzymes : Blood samples are collected to measure the levels of creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI), which are markers of myocardial damage.
-
Anti-Apoptotic Effects: Protecting Cardiomyocytes from Cell Death
Apoptosis, or programmed cell death, of cardiomyocytes is a key contributor to the loss of cardiac function following an ischemic event.
Table 2: Comparison of Anti-Apoptotic Effects of Danshen Compounds in H9c2 Cardiomyocytes
| Compound | Cell Model | Treatment | Key Findings | Reference |
| Danshensu | H9c2 cells | Post-hypoxia | Markedly improved cell viability and decreased lactate dehydrogenase (LDH) release. Increased Bcl-2/Bax ratio and decreased active caspase-3 expression. | [1] |
| Danshen-Gegen Decoction | H9c2 cells | Post-hypoxia/reoxygenation | Significantly inhibited the death of cardiomyocytes. | [2][3] |
| Danshen Alcohol Extract | HSC-3 cells | N/A | Induces caspase-3 apoptotic pathway. | [5] |
| Tanshinone IIA | Human oral cancer KB cells | N/A | Induced apoptosis through the mitochondria-dependent pathway with activation of caspase-9 and caspase-3. | [6] |
Experimental Protocol: In Vitro Model of Simulated Ischemia/Reperfusion in H9c2 Cells
-
Cell Culture : H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Simulated Ischemia :
-
The culture medium is replaced with an ischemic buffer (e.g., glucose-free DMEM).
-
Cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a defined period (e.g., 4 hours).
-
-
Simulated Reperfusion :
-
The ischemic buffer is replaced with normal culture medium.
-
Cells are returned to a normoxic incubator (95% air, 5% CO2) for a defined period (e.g., 12 hours).
-
-
Treatment : Cells are treated with Danshen compounds or vehicle during the simulated reperfusion phase.
-
Outcome Measures :
-
Cell Viability : Assessed using the MTT assay.
-
Apoptosis : Quantified by flow cytometry using Annexin V/Propidium Iodide staining or by TUNEL assay.
-
Protein Expression : Key apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) are measured by Western blot.
-
Anti-Inflammatory Effects: Modulation of Key Signaling Pathways
Inflammation plays a critical role in the pathophysiology of cardiovascular diseases. Danshen compounds have been shown to exert potent anti-inflammatory effects.
Table 3: Comparison of Anti-Inflammatory Effects of Danshen Compounds
| Compound | Model | Key Findings | Reference |
| Danshen-Gegen Decoction | LPS-stimulated RAW 246.7 macrophages | Inhibited the production of inflammatory mediators by inhibiting the nuclear translocation of NF-κB. | [5] |
| Miltirone (a tanshinone) | TNBS-treated mice (colitis model) | Downregulated TLR4/NF-κB/IQGAP2 to attenuate colonic inflammation. | [6] |
| Cryptotanshinone | Colitis model | Inhibited TLR4/p38 MAPK/NF-κB p65 pathway. | [6] |
| Danshensu | TLR2-activated bone marrow-derived macrophages | Suppressed the phosphorylation of p65 (NF-κB subunit). | [3] |
Experimental Protocol: Assessment of NF-κB Inhibition in Macrophages
-
Cell Culture : RAW 264.7 murine macrophages are cultured in DMEM.
-
Stimulation : Cells are pre-treated with Danshen compounds or vehicle for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Outcome Measures :
-
Nitric Oxide (NO) Production : Measured in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Production : Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.
-
NF-κB Activation :
-
Western Blot : Phosphorylation of IκBα and the p65 subunit of NF-κB is assessed in cell lysates.
-
Immunofluorescence : Nuclear translocation of the p65 subunit is visualized by staining with a specific antibody and imaging with a fluorescence microscope.
-
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Danshen compounds are mediated through the modulation of complex signaling networks. The diagrams below illustrate some of the key pathways and experimental designs.
Caption: Preclinical evaluation workflow for this compound.
Caption: Danshen compounds inhibit apoptosis via PI3K/Akt and ERK pathways.
Caption: Danshen compounds inhibit inflammation by blocking the TLR4/NF-κB pathway.
Conclusion and Future Directions
The extensive preclinical data for the major bioactive components of Danshen, such as Tanshinone IIA and Danshensu, provide a strong foundation for the clinical investigation of related compounds like this compound. The consistent demonstration of cardioprotective, anti-apoptotic, and anti-inflammatory effects through well-defined signaling pathways suggests a high probability of a favorable therapeutic profile for this compound in the context of cardiovascular diseases.
However, to directly support clinical trials of this compound, further preclinical research is imperative. Specifically, head-to-head comparative studies of this compound with other tanshinones are needed to elucidate its relative potency and efficacy. Detailed pharmacokinetic and toxicological studies will also be crucial for establishing a safe and effective dosing regimen for human trials. The experimental protocols and methodologies outlined in this guide provide a clear roadmap for conducting such essential preclinical investigations. The promising evidence from the broader Danshen family strongly warrants this focused research effort to unlock the full therapeutic potential of this compound for the benefit of patients with cardiovascular disease.
References
- 1. Cardioprotective effect of Danshensu against myocardial ischemia/reperfusion injury and inhibits apoptosis of H9c2 cardiomyocytes via Akt and ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardioprotective effect of danshen and gegen decoction on rat hearts and cardiomyocytes with post-ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of Salvia miltiorrhiza (Danshen) on cerebral infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Reactive Oxygen Species in Anticancer Therapy with Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Danshenxinkun B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Danshenxinkun B are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of this compound, drawing from general principles of chemical waste management due to the absence of specific official disposal guidelines for this compound.
Immediate Safety and Disposal Procedures
Given the bioactive nature of this compound, it is prudent to treat it as a cytotoxic or pharmacologically active compound for disposal purposes. Adherence to your institution's and local regulations for chemical and cytotoxic waste is mandatory.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound, whether in pure form or in solution.
-
Waste Segregation:
-
Solid Waste: Dispose of solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any lab materials (e.g., pipette tips, centrifuge tubes) that have come into direct contact with the compound in a dedicated, clearly labeled hazardous waste container. This container should be designated for "Cytotoxic Waste" or "Pharmacologically Active Compounds."
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be labeled with the full chemical name ("this compound") and the solvent composition.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic" (or as required by your institution). The label should also include the full chemical name, concentration (if applicable), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C18H16O3 | PubChem[3] |
| Molecular Weight | 280.3 g/mol | PubChem[3] |
| Appearance | Powder | ChemBK[5] |
| Storage Condition | 2-8°C | ChemBK[5] |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following is a general methodology for the extraction of tanshinones (the class of compounds to which this compound belongs) from Salvia miltiorrhiza, which can provide context for its handling in a laboratory setting.
General Protocol for Extraction of Tanshinones from Salvia miltiorrhiza
-
Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are ground into a fine powder.
-
Extraction: The powdered root is typically extracted with an organic solvent such as ethanol, methanol, or acetone. This can be done through methods like maceration, sonication, or reflux extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between an aqueous phase and an immiscible organic solvent like ethyl acetate or hexane. The less polar tanshinones will preferentially move to the organic layer.
-
Chromatographic Purification: The organic phase containing the tanshinones is concentrated and then purified using chromatographic techniques. This may involve column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual compounds like this compound.
-
Compound Identification: The purified compound is identified and characterized using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Danshen: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H16O3 | CID 5320113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
